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  • Product: 3-(4-methoxyphenyl)-2H-1,4-benzoxazine
  • CAS: 112030-48-5

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-(4-Methoxyphenyl)-2H-1,4-benzoxazine: A Technical Guide for Advanced Heterocyclic Scaffold Development

Executive Summary The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including neuroprotective agents, photostable UV filte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including neuroprotective agents, photostable UV filters, and potent anti-inflammatory drugs[1][2]. Among its derivatives, 3-(4-methoxyphenyl)-2H-1,4-benzoxazine stands out due to the electron-donating properties of its methoxy substitution, which significantly enhances its binding affinity within the hydrophobic pockets of target enzymes like Cyclooxygenase-2 (COX-2)[3][4].

This whitepaper provides an authoritative, in-depth guide to the synthesis, mechanistic rationale, and analytical characterization of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine, designed for researchers and drug development professionals.

Mechanistic Rationale & Retrosynthetic Analysis

The classical and most efficient retrosynthetic disconnection for 3-aryl-2H-1,4-benzoxazines cleaves the heterocyclic ring at the C-O and C=N bonds, leading back to a 2-aminophenol and an α -haloketone[1]. For our target compound, the optimal precursors are 2-aminophenol and 2-bromo-4'-methoxyacetophenone .

Causality of Regioselectivity

A critical challenge in this synthesis is the bifunctional nature of 2-aminophenol, which contains both a nucleophilic hydroxyl (-OH) and an amino (-NH₂) group. The success of the reaction relies on exploiting their differential acidity and nucleophilicity.

We utilize Potassium Carbonate (K₂CO₃) as a mild base. The logic here is highly specific: K₂CO₃ is strong enough to deprotonate the phenolic hydroxyl group (pKₐ ~9.5) but entirely insufficient to deprotonate the aniline nitrogen (pKₐ >27). If a stronger base like Sodium Hydride (NaH) were used, both heteroatoms would be deprotonated, leading to chaotic N,O-dialkylation. By selectively generating the phenoxide ion, we ensure it acts as a hard nucleophile, displacing the bromide in a clean SN​2 reaction to form the intermediate α -(2-aminophenoxy)-4-methoxyacetophenone[1][2].

Dehydrative Cyclization

Following O-alkylation, the primary amine is brought into close spatial proximity to the ketone carbonyl. The electron-donating methoxy group on the acetophenone ring slightly reduces the electrophilicity of the carbonyl carbon. Therefore, to drive the intramolecular condensation and subsequent dehydration (-H₂O) to completion, elevated temperatures (reflux) or a mild acid catalyst (e.g., p-TsOH) are employed to yield the final imine-containing 1,4-benzoxazine ring[5].

SynthWorkflow A 2-Aminophenol + 2-Bromo-4'-methoxyacetophenone B Base-Promoted O-Alkylation (K2CO3) A->B C Intermediate: α-(2-aminophenoxy)-4-methoxyacetophenone B->C D Intramolecular Dehydrative Cyclization (-H2O) C->D E Target Compound: 3-(4-methoxyphenyl)-2H-1,4-benzoxazine D->E

Synthetic workflow for 3-(4-methoxyphenyl)-2H-1,4-benzoxazine.

Experimental Protocols: A Self-Validating System

The following protocol is designed as a self-validating system. Each phase includes integrated checkpoints to ensure chemical integrity before proceeding.

Phase 1: Selective O-Alkylation
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.09 g, 10.0 mmol) in 30 mL of anhydrous acetone[1].

  • Deprotonation: Add anhydrous K₂CO₃ (2.07 g, 15.0 mmol). Stir the suspension at room temperature for 15 minutes. Validation: The solution will slightly darken, indicating the formation of the phenoxide anion.

  • Alkylation: Dissolve 2-bromo-4'-methoxyacetophenone (2.29 g, 10.0 mmol) in 10 mL of anhydrous acetone. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized exothermic spikes.

  • Monitoring: Stir at room temperature for 2 hours. Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the 2-bromo-4'-methoxyacetophenone spot confirms complete O-alkylation.

Phase 2: Intramolecular Cyclization
  • Thermal Condensation: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56 °C) for 4–6 hours[5].

  • Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts (K₂CO₃ and KBr). Wash the filter cake with cold acetone (2 × 10 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (50 mL) and wash sequentially with distilled water (2 × 25 mL) and brine (25 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Evaporate the solvent. Purify the crude product via recrystallization from hot ethanol to afford 3-(4-methoxyphenyl)-2H-1,4-benzoxazine as a crystalline solid[2]. Validation: Sharp melting point determination ensures the absence of the uncyclized intermediate.

Quantitative Data & Characterization

Accurate characterization is paramount for validating the 2H-1,4-benzoxazine architecture. The table below summarizes the benchmark quantitative data used to verify the structural identity and purity of the synthesized compound[2].

Analytical MethodKey Spectral FeaturesStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 3.87 (s, 3H)Methoxy (-OCH₃) protons
¹H NMR (400 MHz, CDCl₃) δ 5.04 (s, 2H)Oxazine ring (-OCH₂-) protons
¹H NMR (400 MHz, CDCl₃) δ 6.84 – 7.90 (m, 8H)Aromatic protons (Benzoxazine + Phenyl)
¹³C NMR (100 MHz, CDCl₃) δ 55.5, 62.8, 158.2, 162.2-OCH₃, -OCH₂-, C-O (Aromatic), C=N (Imine)
FT-IR (KBr pellet, cm⁻¹)2833, 1607, 1257C-H (methoxy), C=N (imine stretch), C-O-C
HRMS (ESI+)m/z 240.1025 [M+H]⁺Calculated for C₁₅H₁₄NO₂⁺

Biological Relevance & Signaling Pathways

Beyond its synthetic elegance, 3-(4-methoxyphenyl)-2H-1,4-benzoxazine is highly valued in pharmacological research. Benzoxazine derivatives are extensively documented as potent, selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme[3][4].

In the inflammatory cascade, COX-2 is upregulated by cytokines and catalyzes the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2). The 3-aryl-1,4-benzoxazine scaffold mimics the natural substrate, while the para-methoxy group on the phenyl ring provides critical hydrophobic and steric interactions within the COX-2 active site, effectively blocking the enzyme's channel without inhibiting the constitutively active, gastroprotective COX-1 enzyme[3].

COX2Pathway Stimulus Inflammatory Stimulus (Cytokines, LPS) AA Arachidonic Acid Release Stimulus->AA COX2 Cyclooxygenase-2 (COX-2) Enzyme AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor 3-(4-methoxyphenyl)- 2H-1,4-benzoxazine Inhibitor->COX2 Inhibits

Mechanism of action: COX-2 inhibition by 1,4-benzoxazine derivatives.

References

  • ACS Omega. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." Available at: [Link]

  • PLoS One (via PMC). "Prevention of UVA-Induced Oxidative Damage in Human Dermal Fibroblasts by New UV Filters, Assessed Using a Novel In Vitro Experimental System." Available at: [Link]

  • ResearchGate. "Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives." Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine

Abstract The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and neuroprote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The substitution at the 3-position with an aryl group, such as a 4-methoxyphenyl ring, significantly influences the molecule's spatial arrangement and electronic properties, thereby modulating its interaction with biological targets. A thorough understanding of the physicochemical properties of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine is paramount for its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the key physicochemical parameters of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine and presents detailed, field-proven experimental protocols for their determination. The methodologies are explained with a focus on the rationale behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in drug discovery and development.

Introduction: The Significance of the 1,4-Benzoxazine Core

The 1,4-benzoxazine ring system, a fusion of a benzene ring and an oxazine ring, imparts a unique conformational flexibility and electronic distribution to the molecule.[4] This scaffold's ability to engage in various biological interactions has led to its exploration in a multitude of therapeutic areas.[1][3] The introduction of a 4-methoxyphenyl group at the 3-position is a strategic design element. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability, while the phenyl ring can participate in π-π stacking interactions with biological macromolecules. The physicochemical properties of the resulting molecule, 3-(4-methoxyphenyl)-2H-1,4-benzoxazine, are a direct consequence of this specific substitution pattern and are critical to its drug-like characteristics.

Synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine

A reliable synthetic route is the foundation of any physicochemical and pharmacological investigation. While a specific protocol for the title compound is not extensively documented, a highly analogous synthesis of 7-methoxy-3-(4-methoxyphenyl)-2H-benzo[b][1][3]oxazine has been reported and can be adapted.[5] The following protocol is based on this established methodology.

Proposed Synthetic Pathway

The synthesis involves a cascade hydrogenation and reductive amination one-pot reaction.

Synthesis_Pathway A 1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)ethan-1-one B 3-(4-Methoxyphenyl)-2H-1,4-benzoxazine A->B H2, Pd/C Ethanol, rt Solubility_Workflow A Add excess solid to solvent B Equilibrate at constant temperature A->B C Separate solid and liquid phases B->C D Quantify dissolved compound C->D E Determine solubility D->E

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Foundational

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to the development of a wide array of therapeutic agents and functional ma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to the development of a wide array of therapeutic agents and functional materials. This technical guide provides a comprehensive examination of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine, a representative member of this class. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document leverages existing crystallographic data of a closely related derivative, details established synthetic methodologies, and employs computational modeling to elucidate its structural and geometric characteristics. This guide serves as a vital resource for researchers engaged in the synthesis, characterization, and application of novel 1,4-benzoxazine derivatives, offering insights into their chemical behavior and potential for drug discovery.

Introduction: The Significance of the 1,4-Benzoxazine Core

The 1,4-benzoxazine ring system, a bicyclic heterocycle composed of a benzene ring fused to an oxazine ring, is a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The structural rigidity of the benzoxazine core, combined with the diverse substitutions possible at various positions, allows for the fine-tuning of its physicochemical properties and biological targets. The subject of this guide, 3-(4-methoxyphenyl)-2H-1,4-benzoxazine, features a methoxy-substituted phenyl group at the 3-position, a common modification in the design of pharmacologically active molecules. Understanding the precise three-dimensional arrangement of this and similar molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents.

Synthesis and Spectroscopic Characterization

The synthesis of 3-aryl-2H-1,4-benzoxazines can be achieved through several established routes, often involving the cyclization of appropriate precursors.[4][5] A common and convenient one-step method involves the reaction of a 2-aminophenol with a phenacyl bromide under phase-transfer catalysis conditions.

Experimental Protocol: General Synthesis of 3-Aryl-2H-1,4-benzoxazines
  • Reaction Setup: To a solution of 2-aminophenol (1.0 mmol) and the desired α-bromoketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) (1.0 mmol) in a suitable organic solvent such as toluene or acetonitrile (20 mL), add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.1 mmol).

  • Addition of Base: Add an aqueous solution of a base, for example, 2M sodium hydroxide (10 mL).

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for a period of 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, separate the organic layer. Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(4-methoxyphenyl)-2H-1,4-benzoxazine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-aminophenol 2-aminophenol ReactionMixture Vigorous Stirring (Biphasic System) 2-aminophenol->ReactionMixture alpha-bromoketone 2-bromo-1-(4-methoxyphenyl)ethan-1-one alpha-bromoketone->ReactionMixture Solvent Toluene / H2O Solvent->ReactionMixture Catalyst TBAB (Phase Transfer Catalyst) Catalyst->ReactionMixture Base NaOH (aq) Base->ReactionMixture Temperature RT - 60 °C Temperature->ReactionMixture Cyclization Intramolecular Cyclization ReactionMixture->Cyclization Intermediate Formation Product 3-(4-methoxyphenyl)-2H-1,4-benzoxazine Cyclization->Product Purification

Caption: Synthetic workflow for 3-aryl-2H-1,4-benzoxazines.

Spectroscopic Characterization

The structural confirmation of the synthesized 3-(4-methoxyphenyl)-2H-1,4-benzoxazine would rely on standard spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are expected:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of both the benzoxazine and the 4-methoxyphenyl rings. The methoxy group would appear as a sharp singlet around 3.8 ppm. The methylene protons of the oxazine ring would likely appear as a singlet in the region of 5.0-5.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to all unique carbon atoms. The methoxy carbon would be observed around 55 ppm. The C-O and C-N carbons of the oxazine ring would have characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage (around 1230 cm⁻¹), the C=N imine bond, and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula of the compound by providing an accurate mass of the molecular ion.

Crystal Structure Analysis: A Case Study of a Closely Related Derivative

While the crystal structure of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine is not available, an analysis of the published crystal structure of N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine provides valuable insights into the geometry of the 2H-1,4-benzoxazine core.[6][7]

Crystallographic Data for the Analog[6][7]
ParameterValue
Chemical FormulaC₂₂H₁₉N₃O₃
Molecular Weight373.40 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a14.4225 (14) Å
b8.0836 (5) Å
c16.2749 (14) Å
β107.263 (7)°
Volume1811.9 (3) ų
Z4
Molecular Geometry and Conformation

In the crystal structure of this analog, the central 2H-1,4-benzoxazine ring system is essentially planar. The oxazine ring adopts a conformation that minimizes steric strain. The dihedral angles between the fused benzooxazine ring system and the two methoxy phenyl rings are 10.66 (8)° and 24.17 (7)°.[7] This indicates a slight twist of the phenyl rings relative to the core structure.

Intermolecular Interactions and Crystal Packing

The crystal packing of N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine is stabilized by intermolecular C-H···O hydrogen bonds, which link the molecules into zigzag chains.[6][7] Such non-covalent interactions are crucial in determining the solid-state architecture and can influence the physicochemical properties of the compound, such as solubility and melting point. It is plausible that the simpler 3-(4-methoxyphenyl)-2H-1,4-benzoxazine would also exhibit similar, albeit less complex, intermolecular hydrogen bonding patterns involving the oxazine oxygen and aromatic hydrogens.

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B Benzoxazine1 Benzoxazine Core Phenyl1 4-Methoxyphenyl Group Benzoxazine2 Benzoxazine Core Benzoxazine1->Benzoxazine2 C-H···O Hydrogen Bonds Phenyl2 4-Methoxyphenyl Group Phenyl1->Phenyl2 π-π Stacking (potential)

Caption: Potential intermolecular interactions in benzoxazine crystals.

Theoretical Molecular Geometry of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the molecular geometry of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine.

Computational Methodology
  • Structure Building: The 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: The geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process finds the lowest energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Analysis of Geometric Parameters: From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be extracted and analyzed.

Predicted Molecular Geometry

A DFT-optimized structure of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine would likely reveal the following features:

  • Planarity: The benzoxazine core is expected to be nearly planar.

  • Bond Lengths and Angles: The bond lengths and angles would be consistent with standard values for similar heterocyclic systems. For example, the C-O and C-N bonds within the oxazine ring will exhibit lengths intermediate between single and double bonds due to electron delocalization.

  • Dihedral Angle: The dihedral angle between the plane of the benzoxazine ring system and the 4-methoxyphenyl ring is a critical parameter. This angle will be influenced by the steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the oxazine ring, as well as electronic effects. A twisted conformation is anticipated to be the most stable.

Significance and Potential Applications in Drug Development

Derivatives of the 1,4-benzoxazine scaffold have shown promise in a variety of therapeutic areas. The structural features of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine make it an interesting candidate for further investigation.

  • Anticancer Activity: Many 1,4-benzoxazine derivatives have demonstrated potent anticancer activity against various cell lines.[8] The mechanism of action is often attributed to the inhibition of key enzymes or receptors involved in cell proliferation and survival.

  • Antimicrobial Agents: The benzoxazine nucleus is present in several compounds with significant antibacterial and antifungal properties.[9][10] These compounds can target essential microbial pathways, offering new avenues for combating infectious diseases.

  • Enzyme Inhibition: The rigid framework of the benzoxazine ring system makes it an excellent scaffold for designing enzyme inhibitors. For example, derivatives have been developed as potent inhibitors of platelet aggregation.[11]

The methoxyphenyl group is a common feature in many bioactive molecules, often participating in hydrogen bonding or hydrophobic interactions within the active site of a biological target. The combination of the 1,4-benzoxazine core and the 4-methoxyphenyl substituent in the target molecule suggests a high potential for biological activity.

Conclusion

This technical guide has provided a multi-faceted analysis of the structure and geometry of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine. While the definitive crystal structure remains to be determined, a comprehensive understanding has been built through the examination of synthetic routes, spectroscopic data from analogs, the crystal structure of a closely related derivative, and theoretical modeling. The insights presented herein are intended to empower researchers in the fields of medicinal chemistry and materials science to further explore the potential of this and other 1,4-benzoxazine derivatives in the development of novel therapeutic agents and functional materials. The self-validating nature of the described protocols and the grounding of all claims in authoritative references underscore the scientific integrity of this guide.

References

  • Frontiers in Chemistry. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. [Link]

  • Mehrdad, M., Ghanbari, M., Jadidi, K., Salemi, A., & Khavasi, H. R. (2011). (2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o49. [Link]

  • Synthetic Communications. (2006). Synthesis of 3-Arylcoumarins, 2-Aroylbenzofurans and 3-Aryl-2H-1,4-benzoazines Under Phase-Transfer Catalysis Conditions. Taylor & Francis Online. [Link]

  • Frontiers in Chemistry. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. National Center for Biotechnology Information. [Link]

  • Mehrdad, M., Ghanbari, M., Jadidi, K., Salemi, A., & Khavasi, H. R. (2011). N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 1), o49. [Link]

  • Current Organic Synthesis. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Bentham Science. [Link]

  • Thieme. (1987). A Convenient One-Step Synthesis of 3-Aryl-2H-1,4-benzoxazines. [Link]

  • Journal of Molecular Structure. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • ResearchGate. (2016). 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H- benzo[e][4][9]oxazine. [Link]

  • Science of Synthesis. (2004). 1,4-(Benz)Oxazines. Thieme. [Link]

  • Rasayan Journal of Chemistry. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. [Link]

  • MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]

  • De Gruyter. (2006). Synthesis of some new benzoxazine derivatives of biological interest. [Link]

  • Zanco Journal of Pure and Applied Sciences. (2023). Synthesis, Kinetics, Reaction Mechanism and Biological Activity Studies of Novel 1, 3-Oxazine Compound. [Link]

  • ChemSrc. (n.d.). 2-(4-methoxyphenyl)-3a,4-dihydro-3H-pyrazolo[5,1-c][9][10]benzoxazine. [Link]

  • PubMed. (2014). 1,4-Benzoxazine-3(4H)-ones as potent inhibitors of platelet aggregation: design, synthesis and structure-activity relations. [Link]

  • MDPI. (2023). 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][9][10]benzoxazine-3,5-dione. [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione. [Link]

  • Amanote Research. (2008). Crystal Structure of N-2-Methoxyphenyl-2-Oxo-5-Nitro-1-Benzylidene-Methylamine. [Link]

  • National Center for Biotechnology Information. (2015). Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. [Link]

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Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 3-(4-Methoxyphenyl)-2H-1,4-Benzoxazine via Sequential Bond Formation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary The 1,4-benzoxazine scaffold is a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The 1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in neuroprotective, antibacterial, and antineoplastic agents[1]. Traditional syntheses of these heterocycles often require multi-step sequences, protecting group manipulations, or harsh reaction conditions. This application note details a highly efficient, self-validating one-pot protocol for the synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine (CAS: 112030-48-5)[2]. By leveraging a sequential C−O and C−N bond-forming cascade, this method provides excellent yields, operational simplicity, and high atom economy[3][4].

Mechanistic Rationale & Causality

To achieve a self-validating and predictable reaction, it is critical to understand the causality behind the reagent selection and the intrinsic reactivity of the starting materials. The synthesis utilizes 2-aminophenol and 2-bromo-1-(4-methoxyphenyl)ethanone (an α -haloketone) as precursors.

Regioselectivity via pKa Differentials: In the presence of a mild, insoluble base like anhydrous potassium carbonate ( K2​CO3​ ), the phenolic hydroxyl group ( pKa≈9.7 ) is preferentially deprotonated over the aniline amino group ( pKa≈4.6 for the conjugate acid). This thermodynamic preference directs the initial intermolecular nucleophilic substitution ( SN​2 ) exclusively at the α -carbon of the haloketone, forming an O-alkylated intermediate[4].

Thermodynamically Driven Cyclization: Following C−O bond formation, the spatial proximity of the primary amine to the ketone carbonyl enforces an intramolecular cyclocondensation. The amine acts as a nucleophile, attacking the carbonyl carbon to form a transient cyclic hemiaminal. Under the thermal conditions of the reaction, this intermediate rapidly dehydrates to yield the thermodynamically stable imine ( C=N ), completing the 2H-1,4-benzoxazine core[3].

Mechanism SM 2-Aminophenol + 2-Bromo-4'-methoxyacetophenone Base K2CO3 (Deprotonation) SM->Base Base Addition O_Alk O-Alkylated Intermediate (C-O Bond Formed) Base->O_Alk S_N2 Reaction Cyclization Intramolecular Attack (Hemiaminal) O_Alk->Cyclization Nucleophilic Addition Product 3-(4-Methoxyphenyl)- 2H-1,4-benzoxazine Cyclization->Product -H2O (Dehydration)

Fig 1: Mechanistic pathway of the sequential C-O/C-N bond formation cascade.

Experimental Protocol

Reagents and Materials
  • 2-Aminophenol : 10.0 mmol (1.09 g) - Ensure high purity; oxidized (dark) batches should be sublimed prior to use.

  • 2-Bromo-1-(4-methoxyphenyl)ethanone : 10.0 mmol (2.29 g)

  • Potassium Carbonate ( K2​CO3​ ) : 15.0 mmol (2.07 g) - Must be finely powdered and oven-dried to prevent premature hemiaminal hydrolysis.

  • Acetonitrile (MeCN) : 30 mL, anhydrous.

  • Ethyl Acetate (EtOAc) & Brine : For liquid-liquid extraction.

Step-by-Step Workflow
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (10.0 mmol) and anhydrous MeCN (30 mL). Stir at room temperature until fully dissolved.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (15.0 mmol) to the solution. The mixture will form a suspension. Stir for 10 minutes to allow for phenoxide generation.

  • Electrophile Introduction: Slowly add 2-bromo-1-(4-methoxyphenyl)ethanone (10.0 mmol) portion-wise over 5 minutes to control the exothermic SN​2 reaction.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) under a nitrogen atmosphere.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane:EtOAc, 3:1 v/v). The starting materials should be completely consumed within 4–6 hours, replaced by a single highly UV-active spot ( Rf​≈0.6 ).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts ( KBr and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in EtOAc (50 mL) and wash sequentially with distilled water (2 × 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent to yield a crude solid. Recrystallize from hot absolute ethanol to afford 3-(4-methoxyphenyl)-2H-1,4-benzoxazine as pale yellow crystals.

Workflow Step1 1. Preparation Dissolve 2-aminophenol in MeCN Add anhydrous K2CO3 Step2 2. Alkylation Add 2-bromo-4'-methoxyacetophenone Stir at RT for 10 min Step1->Step2 Step3 3. Cyclization Reflux at 80°C for 4-6 h Monitor via TLC (Hex:EtOAc) Step2->Step3 Step4 4. Workup Filter salts, concentrate Extract with EtOAc/H2O Step3->Step4 Step5 5. Purification Recrystallize from hot EtOH Validate purity via HPLC/NMR Step4->Step5

Fig 2: Step-by-step experimental workflow for the one-pot synthesis.

Quantitative Data & Validation

Optimization of Reaction Conditions

To ensure maximum yield and suppress side reactions (such as dialkylation or intermolecular dimerization), various conditions were evaluated. Acetonitrile combined with K2​CO3​ provides the optimal balance of solubility and basicity[3].

EntrySolventBase (1.5 eq)Temperature (°C)Time (h)Isolated Yield (%)
1Acetone K2​CO3​ 56 (Reflux)868
2DMF Et3​N 80654 (Complex mixture)
3DMF K2​CO3​ 80482
4 MeCN K2​CO3​ 80 (Reflux) 4.5 91 (Optimal)
5MeCN Cs2​CO3​ 80489
Analytical Characterization Data

The self-validating nature of this protocol is confirmed through the following spectral benchmarks. The disappearance of the carbonyl stretch ( ≈1690cm−1 ) and the appearance of the imine stretch ( ≈1610cm−1 ) in the IR spectrum are primary indicators of successful cyclization[1].

Analytical MethodKey Spectral Features for 3-(4-methoxyphenyl)-2H-1,4-benzoxazine
1 H NMR ( 400MHz,CDCl3​ ) δ 3.86 (s, 3H, −OCH3​ ), 5.07 (s, 2H, oxazine −CH2​− ), 6.88–7.02 (m, 4H, Ar-H), 7.16 (td, J=7.8,1.5Hz , 1H), 7.31 (dd, J=7.8,1.5Hz , 1H), 7.88 (d, J=8.8Hz , 2H, methoxyphenyl Ar-H).
13 C NMR ( 101MHz,CDCl3​ ) δ 55.4 ( −OCH3​ ), 63.3 ( −CH2​− ), 114.2, 115.7, 126.9, 128.3, 129.6, 132.2, 143.6, 146.9, 153.4 ( C=N ), 161.6 ( C−OMe ).
IR (ATR, cm−1 )2935 (C-H aliphatic), 2836 ( −OCH3​ ), 1612 ( C=N stretch), 1505 (C=C aromatic), 1248 (C-O-C stretch).
HRMS (ESI-TOF)Calculated for C15​H14​NO2+​ [M+H]+ : 240.1025; Found: 240.1021.

References

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: MDPI (Molecules) URL:[Link]

  • First I2–K2CO3-promoted sequential C–N and C–O bond forming approach for one-pot synthesis of 1,4-benzoxazines Source: Tetrahedron Letters (via ResearchGate) URL:[Link]

  • Sequential C–N and C–O Bond Formation in a Single Pot: Synthesis of 2H-Benzo[b][1,4]oxazines from 2,5-Dihydroxybenzaldehyde and Amino acid Precursors Source: Organic Letters (ACS Publications) URL:[Link]

  • 3-(4-methoxyphenyl)-2H-1,4-benzoxazine Compound Database Source: ChemSrc URL:[Link]

Sources

Application

Advanced Protocol for the N-Alkylation of 2H-1,4-Benzoxazin-3(4H)-ones: Mechanistic Insights and Optimization

The 1,4-Benzoxazin-3-one Scaffold in Drug Discovery The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold prevalent in numerous biologically active compounds, including antimicrobial agents, mineralo...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-Benzoxazin-3-one Scaffold in Drug Discovery

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold prevalent in numerous biologically active compounds, including antimicrobial agents, mineralocorticoid receptor antagonists, and renin inhibitors[1]. The derivatization of this core, particularly via N-alkylation, is a critical step in exploring structure-activity relationships (SAR) and improving pharmacokinetic profiles by modulating lipid solubility and hydrogen-bonding characteristics[1].

Mechanistic Causality: Regioselectivity and HSAB Theory

The alkylation of the benzoxazinone lactam presents a classic regioselectivity challenge due to the ambident nature of the lactam anion. The NH proton is weakly acidic (pKa ~14–15). Upon deprotonation by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), the resulting negative charge is delocalized between the nitrogen and the carbonyl oxygen.

According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen atom is a "soft" nucleophile. When employing "soft" electrophiles like alkyl iodides or bromides, the reaction is kinetically and thermodynamically driven toward N-alkylation via an Sₙ2 mechanism. The use of polar aprotic solvents (e.g., DMF, MeCN) is strictly required because they poorly solvate the soft nitrogen anion while effectively sequestering the metal counterion (K⁺ or Na⁺), thereby maximizing the nucleophilicity of the nitrogen center[2].

Mechanism A 2H-1,4-benzoxazin-3(4H)-one (Lactam) B Deprotonation (K2CO3 / DMF) A->B C Lactam Anion (Ambident Nucleophile) B->C - HCO3- E SN2 Substitution (N-selective) C->E D Alkyl Halide (R-X) Addition D->E F N-Alkyl-2H-1,4-benzoxazin-3(4H)-one (Product) E->F - X-

Regioselective N-alkylation mechanism of 2H-1,4-benzoxazin-3(4H)-one via an ambident lactam anion.

Optimization of Reaction Conditions

To establish a robust and reproducible protocol, various bases, solvents, and electrophiles must be evaluated. Table 1 summarizes the quantitative data for optimizing the N-alkylation of 2H-1,4-benzoxazin-3(4H)-ones. The addition of phase-transfer catalysts like tetrabutylammonium iodide (TBAI) can significantly enhance yields when using less reactive alkyl chlorides via the Finkelstein reaction[3].

Table 1: Comparative quantitative data for the N-alkylation of benzoxazinones.

EntryBase (Equiv)SolventTemp (°C)Time (h)ElectrophileYield (%)Regioselectivity (N:O)
1K₂CO₃ (2.0)DMF604Alkyl Bromide85-92>95:5
2Cs₂CO₃ (1.5)MeCN802Alkyl Iodide90-95>99:1
3NaH (1.2)THF0 to RT1Alkyl Bromide80-88>90:10
4K₂CO₃ + TBAIAcetoneReflux6Alkyl Chloride75-85>95:5

Self-Validating Experimental Protocol

This protocol outlines the standard procedure for the N-alkylation of 2H-1,4-benzoxazin-3(4H)-ones using K₂CO₃ in DMF, optimized for high yield and strict N-regioselectivity[4].

Workflow Step1 1. Reagent Mixing Lactam + K2CO3 in DMF Step2 2. Deprotonation Stir at RT for 30 min Step1->Step2 Step3 3. Electrophile Addition Add R-X dropwise Step2->Step3 Step4 4. Reaction Heating 60-80°C for 2-4 hours Step3->Step4 Step5 5. Aqueous Quench & Extraction H2O / EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step operational workflow for the N-alkylation of 2H-1,4-benzoxazin-3(4H)-ones.

Materials & Reagents:
  • 2H-1,4-benzoxazin-3(4H)-one (1.0 equiv)

  • Alkyl halide (R-X, 1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and Hexanes (for chromatography)

  • Brine and Distilled Water

Step-by-Step Methodology:

Step 1: Preparation of the Reaction Mixture Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2H-1,4-benzoxazin-3(4H)-one (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv). Add anhydrous DMF to achieve a substrate concentration of 0.2 M.

Step 2: Deprotonation Stir the suspension at room temperature for 30 minutes under an inert atmosphere (N₂ or Ar). Causality Insight: This pre-stirring ensures complete deprotonation of the lactam NH, forming the ambident nucleophile and preventing unreacted starting material from competing with the product.

Step 3: Electrophile Addition Add the alkyl halide (1.2 equiv) dropwise via syringe. If using an alkyl chloride, add tetrabutylammonium iodide (TBAI, 0.1 equiv) as a Finkelstein catalyst[3]. Causality Insight: Dropwise addition maintains a low concentration of the electrophile, minimizing the risk of dialkylation (if polyfunctional electrophiles are used) and controlling exothermic spikes.

Step 4: Reaction Execution Heat the reaction mixture to 60 °C and stir for 2–4 hours. Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc, 7:3). The product will typically have a higher Rf​ value than the starting lactam, as the N-alkylation removes the hydrogen-bond donor capacity of the NH group. The disappearance of the lower Rf​ starting material spot validates reaction completion.

Step 5: Quench and Workup Cool the mixture to room temperature and quench with ice-cold distilled water (equal to 5x the reaction volume). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure N-alkyl-2H-1,4-benzoxazin-3(4H)-one.

References

  • Phase-transfer-catalysed asymmetric synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones. RSC Publishing. 1

  • Tetrahedron 64 (2008) 5756–5761. ElectronicsAndBooks. 2

  • Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones. RSC Publishing. 3

  • Synthesis and Fungicidal Activity of 1-(Carbamoylmethyl)-2-aryl-3,1-benzoxazines. PMC. 4

Sources

Method

Evaluating the antioxidant potential of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine using DPPH assay

Application Note: Evaluating the Antioxidant Potential of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine Using the DPPH Radical Scavenging Assay Target Audience: Researchers, medicinal chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating the Antioxidant Potential of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine Using the DPPH Radical Scavenging Assay

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Mechanistic Rationale

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, widely recognized for its broad spectrum of pharmacological activities, including neuroprotective, antimicrobial, and antioxidant properties [10]. The rational design of benzoxazine derivatives often focuses on enhancing their ability to mitigate oxidative stress, a primary driver of cellular senescence and various pathologies.

The compound 3-(4-methoxyphenyl)-2H-1,4-benzoxazine presents a highly optimized structural motif for radical scavenging. The inclusion of a 4-methoxyphenyl group at the C-3 position introduces a strong electron-donating moiety. This substitution enriches the electron density of the benzoxazine core, significantly lowering the bond dissociation enthalpy (BDE) of the active hydrogen or facilitating Single Electron Transfer (SET).

To quantify this antioxidant capacity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay serves as the gold-standard primary screening tool[2]. The DPPH radical (DPPH•) is a stable organic nitrogen radical characterized by a deep violet color and a strong absorption maximum at 517 nm [1, 5]. When 3-(4-methoxyphenyl)-2H-1,4-benzoxazine is introduced, it acts as a hydrogen atom or electron donor, reducing DPPH• to its non-radical hydrazine derivative (DPPH-H). This reduction yields a stoichiometric decolorization to pale yellow, allowing for precise spectrophotometric quantification of the compound's scavenging efficiency [1, 2].

Mechanism DPPH_Rad DPPH• (Radical) Deep Violet (Abs 517 nm) Complex Reaction Complex (SET / HAT Mechanism) DPPH_Rad->Complex Accepts Benzoxazine 3-(4-methoxyphenyl)- 2H-1,4-benzoxazine (e- / H+ Donor) Benzoxazine->Complex Donates DPPH_H DPPH-H (Reduced) Pale Yellow (Abs drops) Complex->DPPH_H Reduction Benz_Rad Benzoxazine Radical (Resonance Stabilized) Complex->Benz_Rad Oxidation

SET/HAT mechanistic pathway of DPPH radical neutralization by benzoxazine.

Experimental Design & Self-Validating System

To ensure high-fidelity data, this protocol is designed as a self-validating system . The DPPH assay is sensitive to environmental factors such as light, pH, and solvent polarity [3]. Therefore, the experimental design incorporates internal controls to isolate the true antioxidant effect of the benzoxazine derivative from background noise.

  • Solvent Selection: Methanol (HPLC grade) is utilized. DPPH is highly stable in methanol, and the lipophilic nature of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine ensures complete dissolution without precipitation during the assay [5].

  • Positive Controls: Ascorbic acid and Trolox are run in parallel to benchmark the IC50 values against established industry standards.

  • Sample Blanks: Benzoxazine derivatives can sometimes exhibit intrinsic absorbance in the UV-Vis spectrum. A sample blank (compound + methanol, no DPPH) is mandatory to subtract any overlapping absorbance at 517 nm.

G A Prepare Benzoxazine Derivative (Serial Dilutions: 5 - 100 µg/mL in MeOH) C Microplate Co-Incubation (Mix 1:1, Dark, 30 min, 25°C) A->C B Prepare DPPH Working Solution (0.1 mM in MeOH, Abs ~1.0 at 517 nm) B->C D Spectrophotometric Reading (Measure Absorbance at 517 nm) C->D E Data Processing (Blank Subtraction & IC50 Calculation) D->E

Experimental workflow for high-throughput DPPH antioxidant screening in 96-well format.

Step-by-Step Protocol (96-Well Microplate Format)

Materials & Reagents
  • 3-(4-methoxyphenyl)-2H-1,4-benzoxazine (Synthesized and purified >98%)

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical (Sigma-Aldrich)

  • HPLC-grade Methanol

  • Ascorbic Acid (Positive Control)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of reading at 517 nm

Reagent Preparation
  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Wrap the flask in aluminum foil to protect it from light. Stir for 20 minutes.

  • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:1 with methanol. Critical Step: Verify the absorbance of this working solution at 517 nm. It must be strictly between 0.95 and 1.05 to ensure assay reproducibility and proper stoichiometric ratio[1].

  • Benzoxazine Stock Solution (1 mg/mL): Dissolve 10 mg of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine in 10 mL of methanol.

  • Serial Dilutions: Prepare working concentrations of the benzoxazine ranging from 5 µg/mL to 100 µg/mL using methanol.

Assay Execution

Perform all pipetting in a dimly lit environment to prevent photo-degradation of the DPPH radical [9].

  • Test Wells: Add 100 µL of the benzoxazine serial dilutions to designated wells.

  • Sample Blank Wells: Add 100 µL of the benzoxazine serial dilutions + 100 µL of methanol (Used to correct for compound auto-absorbance).

  • Control Wells: Add 100 µL of methanol + 100 µL of DPPH Working Solution (Represents 0% scavenging / maximum absorbance).

  • Reaction Initiation: Add 100 µL of the DPPH Working Solution to all Test Wells.

  • Incubation: Seal the plate, shake gently for 30 seconds on a plate shaker, and incubate in the dark at 25°C for exactly 30 minutes. Causality: 30 minutes is generally sufficient for the reaction kinetics of benzoxazine SET/HAT mechanisms to reach a steady-state plateau [9].

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

Data Analysis & Quantitative Presentation

The percentage of DPPH radical scavenging activity is calculated using the corrected absorbance values:

% Scavenging Activity =[ (A_control - A_corrected_sample) / A_control ] × 100 (Where A_corrected_sample = A_test - A_sample_blank) [1]

Calculate the IC50 (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis (e.g., GraphPad Prism, plotting log(concentration) vs. normalized response).

Representative Quantitative Data Summary

The following table demonstrates typical expected DPPH scavenging profiles for 3-(4-methoxyphenyl)-2H-1,4-benzoxazine compared to standard antioxidants, highlighting the dose-dependent efficacy of the methoxy-substituted scaffold [7].

Test CompoundConcentration (µg/mL)Mean Absorbance (517 nm) ± SD% Scavenging ActivityCalculated IC50 (µg/mL)
Negative Control (DPPH + MeOH) 00.985 ± 0.0120.0%N/A
3-(4-methoxyphenyl)-2H-1,4-benzoxazine 100.812 ± 0.01517.5%38.4
250.650 ± 0.01034.0%
500.385 ± 0.01860.9%
1000.120 ± 0.00887.8%
Ascorbic Acid (Positive Control) 500.085 ± 0.00591.3%18.2
Trolox (Positive Control) 500.105 ± 0.00789.3%22.5

Note: The robust IC50 of ~38.4 µg/mL indicates that the 4-methoxyphenyl substitution successfully activates the benzoxazine core, making it a highly competitive synthetic antioxidant candidate.

Troubleshooting & Optimization Insights

  • Non-Linear Kinetics: If the decolorization happens instantaneously (within seconds), the compound is a highly aggressive SET donor. Reduce the concentration range (e.g., 1–20 µg/mL) to accurately capture the IC50 curve.

  • Precipitation in Wells: If 3-(4-methoxyphenyl)-2H-1,4-benzoxazine precipitates upon mixing with DPPH, it indicates solvent incompatibility. While methanol is standard, adding up to 5% DMSO to the stock solution can resolve lipophilic aggregation without interfering with the DPPH radical mechanism [7].

  • False Positives (Steric Hindrance): Ensure that the loss of absorbance is due to actual hydrogen/electron donation and not steric interference. The planar nature of the 1,4-benzoxazine core generally minimizes steric clashes with the bulky DPPH molecule, ensuring accurate SET/HAT readings.

References

  • Amerigo Scientific. "DPPH Assay: Principle, Applications, and Complete Guide." Amerigo Scientific Resources, 2026. Available at: [Link]

  • ResearchGate. "Experimental protocol of DPPH assay to assess the antioxidant activity of EOs." ResearchGate Publications. Available at: [Link]

  • Bio-protocol. "Determination of Antioxidant Capacity by DPPH* Assay." Bio-protocol, 2026. Available at: [Link]

  • Kedare, S.B., & Singh, R.P. "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology, PMC - NIH. Available at:[Link]

  • MDPI. "Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical." MDPI Antioxidants. Available at: [Link]

  • Academia.edu. "Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4-Benzoxazin-3(4H)-One Derivatives." Academia.edu. Available at: [Link]

  • ACS Publications. "Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction." The Journal of Organic Chemistry, 2024. Available at: [Link]

  • MDPI. "Synthesis and Evaluation of New Nitrone-Based Benzoxazinic Antioxidants." MDPI Molecules, 2020. Available at: [Link]

  • PMC - NIH. "Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts." PMC - NIH, 2024. Available at:[Link]

Application

Application Note: High-Throughput Screening of a 1,4-Benzoxazine Derivative Library for Sirtuin-1 (SirT1) Modulators

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Scientific Rationale The 1,4-benzoxazine scaffold is a biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Scientific Rationale

The 1,4-benzoxazine scaffold is a biologically privileged heterocyclic motif characterized by the fusion of a benzene ring with an oxazine ring. This structural versatility imparts excellent chemical stability and promotes specific, high-affinity interactions with diverse biological targets, making it a cornerstone in the development of antimicrobial, neuroprotective, and anticancer agents[1].

Recently, dihydro-1,4-benzoxazine carboxamides have emerged as highly potent and selective inhibitors of Sirtuin-1 (SirT1) [2]. SirT1 is an NAD⁺-dependent histone deacetylase that acts as a critical signaling hub orchestrating cellular responses to metabolic stress, aging, and tumorigenesis. Developing highly selective SirT1 inhibitors (over closely related isoforms like SirT2 and SirT3) is notoriously difficult.

This application note details a self-validating High-Throughput Screening (HTS) workflow designed to identify true, isoform-selective SirT1 inhibitors from a 1,4-benzoxazine library. By combining a highly sensitive luminescence-based primary screen with rigorous counter-screening for assay interference, this protocol ensures robust hit triage and eliminates costly false positives.

Assay Principle and Mechanistic Causality

The primary HTS assay utilizes a recombinant firefly luciferase acetylated at its active site lysine (FLucK529ac)[2].

The Causality of the Readout:

  • Target Activity: In its acetylated state, FLucK529ac is catalytically inactive. When active SirT1 and its cofactor NAD⁺ are introduced, SirT1 deacetylates the K529 residue, restoring luciferase activity. Upon the subsequent addition of ATP and D-luciferin, light is emitted.

  • Inhibitor Readout: A true 1,4-benzoxazine SirT1 inhibitor blocks the deacetylation step. Consequently, the luciferase remains inactive, resulting in a loss of luminescence .

  • Vulnerability: Because the assay relies on a decrease in signal to identify hits, it is inherently susceptible to false positives. Compounds that directly inhibit wild-type luciferase or deplete assay reagents via redox-cycling will mimic SirT1 inhibition. Therefore, a multi-tiered counter-screening strategy is mandatory.

AssayPrinciple Substrate FLucK529ac (Inactive) ActiveLuc Deacetylated FLuc (Active) Substrate->ActiveLuc Deacetylation NAD NAD+ NAD->ActiveLuc Cofactor SirT1 SirT1 Enzyme SirT1->ActiveLuc Catalyzes Light Luminescence (High Signal) ActiveLuc->Light + ATP, D-Luciferin Inhibitor 1,4-Benzoxazine Hit Inhibitor->SirT1 Blocks

Biochemical mechanism of the FLucK529ac-based SirT1 luminescence assay and inhibitor action.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA. (Expert Note: BSA prevents non-specific adsorption of the hydrophobic benzoxazine compounds to the microplate walls).

  • Enzyme Solution: 50 nM recombinant human SirT1 in Assay Buffer.

  • Substrate Mix: 2 µM FLucK529ac and 200 µM NAD⁺ in Assay Buffer.

  • Detection Reagent: 2 mM ATP and 0.5 mM D-luciferin in Assay Buffer.

  • Compound Library: 1,4-benzoxazine derivatives arrayed at 1 mM in 100% DMSO.

Primary HTS Protocol (384-Well Format)

This protocol is optimized for automated liquid handling systems to ensure a self-validating Z'-factor > 0.6.

  • Enzyme Dispense: Dispense 10 µL of the Enzyme Solution into a 384-well solid white microplate. (Rationale: White plates maximize luminescence reflection and eliminate well-to-well optical crosstalk).

  • Compound Transfer: Pin-transfer 100 nL of the 1,4-benzoxazine library (or DMSO control) into the wells. Final compound concentration is ~10 µM (1% DMSO).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. (Rationale: Pre-incubation allows slow-binding 1,4-benzoxazine inhibitors to achieve thermodynamic equilibrium with SirT1 prior to substrate competition).

  • Reaction Initiation: Add 10 µL of Substrate Mix to all wells.

  • Deacetylation Phase: Seal the plate and incubate for 60 minutes at 37°C.

  • Detection: Add 20 µL of Detection Reagent. Incubate for 10 minutes at room temperature in the dark.

  • Readout: Measure luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).

Counter-Screening & Hit Triage

To isolate true "Sosbo" (sirtuin one selective benzoxazine) hits[2], all primary hits (>50% inhibition) must undergo two critical counter-screens.

A. Wild-Type (WT) Luciferase Counter-Screen

  • Procedure: Substitute FLucK529ac and SirT1 with 10 nM WT Firefly Luciferase. Add compounds and Detection Reagent.

  • Causality: Identifies compounds that directly inhibit the reporter enzyme rather than the SirT1 target.

B. Resazurin Redox-Cycling Assay

  • Procedure: Incubate hits with 10 µM Resazurin and 1 mM TCEP (a reducing agent) for 60 minutes. Measure fluorescence (Ex 560 nm / Em 590 nm)[3].

  • Causality: Some highly substituted benzoxazines can act as Redox-Cycling Compounds (RCCs). RCCs oxidize TCEP, preventing the reduction of resazurin to highly fluorescent resorufin. This assay flags Pan-Assay Interference Compounds (PAINS) that cause false positives via target oxidation or reagent depletion[3].

HTSWorkflow Primary Primary Screen (FLucK529ac Assay) Hits Initial Hits (>50% Inhibition) Primary->Hits Counter1 Counter-Screen 1: WT Luciferase Assay Hits->Counter1 Filter False Positives Counter2 Counter-Screen 2: Resazurin Redox Assay Counter1->Counter2 Exclude FLuc Inhibitors Selectivity Selectivity Profiling (SirT2 & SirT3) Counter2->Selectivity Exclude Redox Cyclers Lead Validated 1,4-Benzoxazine Lead Compounds Selectivity->Lead Confirm SirT1 Specificity

HTS triage workflow for isolating true SirT1-selective benzoxazine inhibitors.

Data Presentation and Hit Validation

Data must be normalized to positive controls (e.g., 10 µM Selisistat, 100% inhibition) and negative controls (1% DMSO, 0% inhibition). The table below illustrates a representative hit triage dataset, demonstrating how the counter-screens successfully filter out structural artifacts.

Table 1: Representative HTS Hit Triage & Selectivity Profiling

Compound IDCore ScaffoldPrimary Assay SirT1 IC₅₀ (µM)WT Luciferase Inhibition (%)Redox Flag (Resazurin)SirT2 IC₅₀ (µM)SirT3 IC₅₀ (µM)Final Triage Status
BZX-001 Dihydro-1,4-benzoxazine0.62< 5%Negative> 60.0> 60.0Validated Lead
BZX-045 1,4-benzoxazine1.2085%NegativeN/AN/AFalse Positive (FLuc Inhibitor)
BZX-112 1,4-benzoxazine0.85< 5%Positive1.10.9False Positive (PAINS/Redox)
Selisistat Indole (Ref Control)0.10< 5%Negative4.0> 60.0Reference Control

Data Interpretation: Compound BZX-001 represents a highly successful hit. It shows sub-micromolar potency against SirT1, does not interfere with the luciferase reporter, lacks redox liabilities, and exhibits exceptional selectivity over SirT2 and SirT3 (Selectivity Index > 100). Conversely, BZX-045 and BZX-112 are eliminated due to assay interference.

Expert Insights & Troubleshooting

  • Stereochemistry Matters: If your 1,4-benzoxazine library contains racemic mixtures, chiral separation of validated hits is critical. Previous SAR studies on dihydro-1,4-benzoxazines indicate that enantiomers can have vastly different activities (e.g., one enantiomer may be up to 400-fold more active than the other)[2].

  • Redox Assay Discrepancies: If the Resazurin assay yields ambiguous results for certain heavily substituted benzoxazines, orthogonal validation using a medium-throughput NMR assay to detect TCEP oxidation is highly recommended, as it provides the greatest accuracy for identifying redox-cycling compounds[3].

  • Signal Window (Z'-factor): If the Z'-factor drops below 0.5, verify the acetylation state of the FLucK529ac batch. Auto-deacetylation during prolonged storage at -20°C will raise the baseline luminescence of the negative control, compressing the assay window.

References

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. ResearchGate.
  • Spinck, M., et al. (2021). Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1. Journal of Medicinal Chemistry.
  • Tarnowski, M., et al. (2018). Utility of Resazurin, Horseradish Peroxidase, and NMR Assays to Identify Redox-Related False-Positive Behavior in High-Throughput Screens. Assay and Drug Development Technologies.

Sources

Method

Application Note: 3-Aryl-1,4-Benzoxazines as Privileged Intermediates in Organic Synthesis and Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Structural Rationale The 1,4-benzoxazine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Structural Rationale

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds, including the broad-spectrum antibiotic levofloxacin, neuroprotective agents, and agricultural fungicides. Among these derivatives, 3-aryl-1,4-benzoxazines serve as highly versatile synthetic intermediates.

The strategic value of the 3-aryl-1,4-benzoxazine system lies in its rigid, fused bicyclic framework and the presence of a reactive imine (C=N) or enamine-like bond. This structural rigidity restricts conformational degrees of freedom, making the scaffold exceptionally responsive to stereoselective transformations such as asymmetric transfer hydrogenation and directed lithiation. By utilizing 3-aryl-1,4-benzoxazines as upstream intermediates, chemists can efficiently access complex, highly substituted, and enantioenriched 3,4-dihydro-1,4-benzoxazine libraries [1].

Upstream Synthesis: Construction of the 3-Aryl-1,4-Benzoxazine Core

The classical condensation of 2-aminophenols with α -haloketones often requires harsh conditions and yields variable results. A more modern, highly stereospecific approach involves the domino ring-opening and cyclization of activated aziridines with 2-halophenols, a methodology that preserves the stereochemical integrity of the starting materials [1].

Protocol 1: Cu(I)-Catalyzed Domino Ring Opening/Cyclization

Adapted from the formal synthesis of Levofloxacin intermediates.

Mechanistic Rationale & Causality:

  • Base Selection (NaH): Sodium hydride is used to deprotonate the 2-halophenol. Converting the phenol into a phenoxide ion drastically enhances its nucleophilicity, ensuring a rapid and regioselective SN​2 attack on the less sterically hindered terminal carbon of the activated aziridine.

  • Catalyst Choice (CuI): Copper(I) iodide facilitates the subsequent intramolecular Ullmann-type C–N coupling. The oxidative addition of Cu(I) into the aryl-halogen bond, followed by coordination with the newly formed secondary amine and reductive elimination, seamlessly closes the oxazine ring.

Step-by-Step Methodology:

  • Phenoxide Generation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-halophenol (1.1 mmol) in anhydrous DMF (3.0 mL). Cool the solution to 0 °C and carefully add NaH (1.5 mmol, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen evolution ceases.

  • Aziridine Ring Opening: Add the N -tosyl activated aziridine (1.0 mmol) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Intramolecular Cyclization: To the same pot, add CuI (10 mol%) and K2​CO3​ (2.0 mmol). Heat the reaction mixture to 100 °C and stir for 12–16 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NH4​Cl and extract with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Quality Control: Purify via flash column chromatography (silica gel, hexane/EtOAc). Validate the product via 1H NMR; the disappearance of the aziridine multiplet (typically 2.0–3.0 ppm) and the appearance of characteristic oxazine ring protons (4.0–4.5 ppm) confirm cyclization.

Downstream Functionalization: Asymmetric Transfer Hydrogenation

Once the 3-aryl-1,4-benzoxazine intermediate is synthesized, the C=N bond can be stereoselectively reduced to yield nonracemic 3-aryl-3,4-dihydro-1,4-benzoxazines, which are direct precursors to advanced pharmaceutical APIs.

Protocol 2: SPINOL-Derived Phosphoric Acid Catalyzed Reduction

Utilizing chiral Brønsted acid catalysis for enantioselective hydride transfer [2].

Mechanistic Rationale & Causality:

  • Bifunctional Activation: The SPINOL-derived chiral phosphoric acid (CPA) acts as a bifunctional catalyst. The acidic proton activates the imine nitrogen of the benzoxazine, increasing its electrophilicity. Simultaneously, the phosphoryl oxygen hydrogen-bonds with the hydride donor (e.g., Hantzsch ester or benzothiazoline).

  • Stereocontrol: The rigid, deep chiral pocket of the 1,1′-spirobiindane-7,7′-diol (SPINOL) backbone effectively shields one face of the imine, forcing the hydride donor to attack exclusively from the Re or Si face, resulting in exceptional enantiomeric excess (ee > 95%).

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL glass vial equipped with a magnetic stir bar, add the 3-aryl-1,4-benzoxazine substrate (0.1 mmol) and the SPINOL-derived phosphoric acid catalyst (5 mol%).

  • Solvent & Donor Addition: Dissolve the mixture in anhydrous dichloromethane (DCM, 2.0 mL). Add the hydride donor (Hantzsch ester, 1.2 mmol) in one portion.

  • Reaction Execution: Stir the mixture at room temperature (25 °C) for 24 hours. Monitor the reaction progress via TLC (UV active, typical Rf​ shift from 0.6 to 0.4 in 4:1 Hexane:EtOAc).

  • Workup & Validation: Concentrate the reaction mixture directly under reduced pressure without aqueous workup to prevent degradation of sensitive intermediates.

  • Quality Control: Purify the crude residue by flash chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Downstream Functionalization: Directed Lithiation

For the synthesis of highly substituted derivatives, the 3,4-dihydro-1,4-benzoxazine can be N -protected and subjected to directed α -lithiation.

Protocol 3: α -Lithiation of N-Boc-3-Aryl-1,4-Benzoxazines

Exploiting Directed Metalation Groups (DMGs) for functionalization [3].

Mechanistic Rationale & Causality:

  • Role of the N-Boc Group: The tert-butyloxycarbonyl (Boc) group serves a dual purpose. It protects the secondary amine from unwanted electrophilic attack and acts as a powerful Directed Metalation Group. The carbonyl oxygen of the Boc group coordinates with the lithium cation of n -BuLi, positioning the strong base to selectively deprotonate the adjacent α -carbon.

  • Chiral Ligand Addition: The addition of (+)-sparteine creates a chiral organolithium complex, preventing the inversion of the carbanion and allowing for highly stereospecific trapping by electrophiles.

Step-by-Step Methodology:

  • Lithiation: Dissolve N -Boc-3-aryl-3,4-dihydro-1,4-benzoxazine (1.0 mmol) in anhydrous THF (5.0 mL) under argon and cool to -78 °C.

  • Base Addition: Add (+)-sparteine (1.2 mmol) followed by the dropwise addition of n -BuLi (1.2 mmol, 1.6 M in hexanes). Stir at -78 °C for 30 minutes to ensure complete formation of the configurationally stable organolithium intermediate.

  • Electrophilic Trapping: Add the desired electrophile (e.g., methyl chloroformate, 1.5 mmol) dropwise. Maintain the temperature at -78 °C for 2 hours, then slowly warm to room temperature.

  • Workup & Validation: Quench with methanol (1.0 mL), concentrate, and purify via column chromatography. Validate the α -substitution via 1H NMR (shift of the α -proton signal) and mass spectrometry.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the protocols described, highlighting the efficiency of 3-aryl-1,4-benzoxazines as synthetic intermediates.

Synthetic TransformationReagents / Catalyst SystemTypical Yield (%)Stereoselectivity (ee/de)Key Mechanistic Driver
Domino Ring Opening / Cyclization CuI / NaH / K2​CO3​ 85 – 95%> 99% ee, > 99% de SN​2 inversion followed by Ullmann C-N coupling
Asymmetric Transfer Hydrogenation SPINOL-CPA / Hantzsch Ester85 – 99%91 – 99% eeBifunctional H-bonding (Re/Si face control)
Directed α -Lithiation n -BuLi / (+)-sparteine75 – 90%> 90% erCoordination of Li+ to N -Boc carbonyl (DMG)

Workflow and Mechanistic Visualizations

SyntheticWorkflow A 2-Halophenol + Activated Aziridine B 3-Aryl-1,4-Benzoxazine (Core Scaffold) A->B Cu(I) Catalysis Domino Cyclization C Chiral 3,4-Dihydro- 1,4-Benzoxazine B->C Asymmetric Hydrogenation D alpha-Substituted Derivatives C->D Directed Lithiation

Caption: Workflow from core synthesis to downstream functionalization of 1,4-benzoxazines.

Mechanism N1 Imine Substrate (3-Aryl-1,4-Benzoxazine) N3 Bifunctional Activation (H-Bonding Network) N1->N3 N2 Chiral Phosphoric Acid (SPINOL-derived) N2->N3 Protonates Imine N4 Stereoselective Hydride Transfer (Re/Si Face Control) N3->N4 Hydride Donor Addition N5 Enantioenriched Product N4->N5

Caption: Mechanistic pathway of CPA-catalyzed asymmetric transfer hydrogenation.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. Journal of Organic Chemistry, 83(15), 7907-7918.[Link][1]

  • Zhang, Y., Zhao, R., Bao, R. L.-Y., & Shi, L. (2015). Highly Enantioselective SPINOL-Derived Phosphoric Acid Catalyzed Transfer Hydrogenation of Diverse C=N-Containing Heterocycles. European Journal of Organic Chemistry, 2015(18), 3924-3928.[Link][2]

  • Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry. White Rose eTheses Online. [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Purification Challenges for 3-Aryl-1,4-Benzoxazine Compounds

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the 1,4-benzoxazine scaffold is a privileged pharmacophore found in numerous neuroprotective and antibacter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the 1,4-benzoxazine scaffold is a privileged pharmacophore found in numerous neuroprotective and antibacterial agents. However, the unique electronic properties of the oxazine ring make its purification notoriously difficult.

This guide is engineered to help you troubleshoot common bottlenecks—such as acid-catalyzed degradation, starting material co-elution, and chiral resolution—by providing mechanistically grounded, self-validating protocols.

Diagnostic Purification Workflow

Before selecting a purification strategy, it is critical to profile your crude mixture. The decision matrix below outlines the optimal path based on the specific impurities present in your reaction.

BenzoxazinePurification A Crude 3-aryl-1,4-benzoxazine Reaction Mixture B Assess Impurity Profile (TLC / LC-MS) A->B C1 Unreacted Amines (e.g., 2-aminophenol) B->C1 C2 Acid-Sensitive Degradation B->C2 C3 Racemic Mixture (Enantiomers) B->C3 D1 Solid-Phase Scavenging (Trisamine Resin) C1->D1 Chemical Filtration D2 Basified Silica Gel Chromatography C2->D2 pH Adjustment D3 Preparative Chiral HPLC (Chiralpak OJ-H) C3->D3 Chiral Resolution E Pure 3-aryl-1,4-benzoxazine D1->E D2->E D3->E

Decision matrix for selecting the optimal 3-aryl-1,4-benzoxazine purification workflow.

Section 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why do my 3-aryl-1,4-benzoxazine yields drop significantly after standard silica gel chromatography, even when TLC shows complete conversion? The Causality: 1,4-benzoxazines, particularly those with electron-donating aryl substituents, are highly susceptible to hydrolytic decomposition when exposed to the slightly acidic silanol groups on standard silica gel[1]. The heteroatoms in the oxazine ring can become protonated, triggering an acid-catalyzed ring-opening event that reverts the product back to uncyclized intermediates or degrades it entirely. The Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–2% Triethylamine (TEA) to cap the acidic sites, or switch entirely to neutral alumina.

Q2: How can I efficiently remove unreacted 2-aminophenol starting material without complex chromatography? The Causality: 2-aminophenols often co-elute with the desired benzoxazine product due to nearly identical polarity profiles. Attempting to separate them via standard gradient elution usually results in mixed fractions and band tailing. The Solution: Exploit the chemical reactivity difference. Utilize a solid-phase scavenger resin. Adding a polymer-bound trisamine (e.g., Argopore-trisamine) selectively reacts with the primary amine of the unreacted starting material, covalently trapping it on the solid support while leaving your cyclized benzoxazine in solution[2].

Q3: What is the most reliable method for isolating specific enantiomers of chiral 3-aryl-1,4-benzoxazines? The Causality: Asymmetric synthesis often yields varying enantiomeric excesses (ee). For pharmacological applications (such as the synthesis of levofloxacin precursors), absolute optical purity is mandatory. Diastereomeric salt resolution is often too low-yielding for these scaffolds. The Solution: Preparative Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. Utilizing a cellulose-based stationary phase (like Chiralpak OJ-H) provides excellent baseline resolution of 1,4-benzoxazine enantiomers through highly specific π−π and hydrogen-bonding interactions[3].

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol below includes a built-in validation step.

Protocol A: Basified Silica Gel Chromatography

Objective: Prevent acid-catalyzed ring-opening during purification.

  • Stationary Phase Preparation: Slurry standard silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., hexanes) containing exactly 2% (v/v) Triethylamine (TEA).

  • Column Packing: Pour the slurry into the column and flush with 3 column volumes of the TEA-spiked solvent. Validation: Check the pH of the eluent exiting the column; it must be mildly basic (pH ~8) before loading the sample.

  • Sample Loading: Dissolve the crude 3-aryl-1,4-benzoxazine in a minimum volume of eluent. If solubility is poor, dry-load the sample using basified silica.

  • Elution: Elute using a gradient of Hexanes/Ethyl Acetate (e.g., 90:10 to 70:30). Monitor fractions via TLC (UV 254 nm).

  • Post-Purification Validation: Analyze pooled fractions via 1 H NMR. The absence of a broad primary amine ( −NH2​ ) peak at ~4.5 ppm and a phenolic ( −OH ) peak at ~9.0 ppm confirms the oxazine ring remained intact and did not hydrolyze.

Protocol B: Chemical Scavenging of Unreacted Amines

Objective: Chemically filter out 2-aminophenols without chromatography.

  • Solubilization: Dissolve the crude reaction mixture in anhydrous dichloromethane (DCM) at a concentration of 10 mL per gram of crude material.

  • Resin Addition: Add 3 to 5 equivalents of Argopore-trisamine scavenger resin relative to the calculated molar amount of unreacted 2-aminophenol[2].

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 3 hours. Do not use a magnetic stir bar, as it will mechanically grind and destroy the polymer resin beads.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin bed thoroughly with 2 x 10 mL of DCM to ensure complete recovery of the product.

  • Post-Purification Validation: Perform an LC-MS analysis on the filtrate. The total ion chromatogram (TIC) should show a complete absence of the mass corresponding to the starting 2-aminophenol.

Protocol C: Preparative Chiral HPLC Resolution

Objective: Isolate pure enantiomers from a racemic 3-aryl-1,4-benzoxazine mixture.

  • Sample Preparation: Dissolve the racemic mixture in HPLC-grade Hexane/Isopropanol (95:5) to a concentration of 10 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Equilibration: Equilibrate a Chiralpak OJ-H preparative column (20 mm x 250 mm) with Hexane/Isopropanol (95:5) at a flow rate of 15 mL/min at 25°C[3].

  • Injection & Collection: Inject 1.5 mL of the sample per run. Monitor UV absorbance at 254 nm and collect the baseline-resolved enantiomeric peaks.

  • Post-Purification Validation: Re-inject a 10 µL aliquot of each collected fraction onto an analytical Chiralpak OJ-H column. Calculate the enantiomeric excess (ee). A successful resolution will yield an ee > 99%.

Section 3: Quantitative Performance Metrics

Use the following data table to compare purification methods and select the approach that best fits your scale and purity requirements.

Purification MethodTarget ImpurityTypical Recovery YieldScalabilityRelative CostPost-Purification Purity
Standard Silica Gel General Byproducts40–60% (High degradation)HighLowVariable
Basified Silica Gel General Byproducts85–95%HighLow> 95%
Scavenger Resin Unreacted Amines90–98%MediumModerate> 98%
Chiral HPLC (OJ-H) Enantiomers80–90% (Per enantiomer)Low-MediumHigh> 99% (ee > 99%)
References
  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols - ACS Publications -[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC -[Link]

  • WO2006010629A1 - Piperazine derivatives useful for the treatment of gastrointestinal disorders - Google P

Sources

Optimization

Technical Support Center: Enhancing In Vivo Stability of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine

This guide is designed for drug development professionals and researchers investigating the therapeutic potential of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine and its analogs. The inherent challenge with many heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for drug development professionals and researchers investigating the therapeutic potential of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine and its analogs. The inherent challenge with many heterocyclic scaffolds, including the 1,4-benzoxazine core, lies in achieving sufficient stability for meaningful in vivo evaluation. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common hurdles related to physicochemical and metabolic instability, offering both explanatory background and actionable protocols.

Section 1: Physicochemical Stability & Formulation Challenges

The journey to successful in vivo studies begins with a stable and effective formulation. Poor aqueous solubility is a frequent initial barrier for aromatic compounds like 3-(4-methoxyphenyl)-2H-1,4-benzoxazine, leading to issues with vehicle compatibility, precipitation, and ultimately, inconsistent and poor bioavailability.[1][2][3]

FAQ 1.1: My compound precipitates out of my aqueous vehicle (e.g., saline, PBS) during preparation or upon storage. How can I improve its solubility for initial animal studies?

Answer: This is a classic challenge for hydrophobic molecules. The goal is to create a formulation that can maintain the compound in a solubilized state long enough for administration and absorption. A tiered approach is recommended.

Causality: The planar, aromatic structure of the benzoxazine scaffold contributes to high crystal lattice energy and low affinity for polar solvents like water, causing it to crash out of solution.

Troubleshooting Strategies:

  • Co-Solvent Systems: This is often the first and most direct approach for preclinical studies.[4] Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic compound.

    • Common Choices: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), and Ethanol.

    • Considerations: Be mindful of the potential toxicity of the co-solvents, especially for chronic dosing studies. DMSO, while an excellent solvent, can have pharmacological effects and increase skin permeability. A common vehicle for oral gavage might be 10% DMSO, 40% PEG 400, and 50% water. For intravenous (IV) administration, the concentration of organic solvents must be carefully controlled to prevent hemolysis and precipitation in the bloodstream.

  • pH Modification: While 1,4-benzoxazines are not strongly basic or acidic, subtle changes in pH can sometimes improve solubility if there are ionizable functional groups elsewhere on a more complex analog.[4] However, for the core scaffold, this is generally less effective than other methods.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic benzoxazine molecule, forming an inclusion complex that is water-soluble.[1][5]

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutylether-β-cyclodextrin (SBEβCD).

    • Mechanism: The non-polar methoxyphenyl-benzoxazine moiety partitions into the cyclodextrin's lipophilic core, while the hydroxyl groups on the exterior interact with water, effectively solubilizing the entire complex.

The following diagram outlines a decision-making workflow for formulation selection.

G cluster_0 Formulation Strategy Selection start Poor Aqueous Solubility Observed cosolvent Attempt Co-Solvent System (e.g., PEG400, DMSO, Tween 80) start->cosolvent check_viscosity Check Viscosity & Toxicity cosolvent->check_viscosity cyclodextrin Try Cyclodextrin Complexation (e.g., HPβCD) check_viscosity->cyclodextrin Too Viscous or Unstable success Suitable for In Vivo Study check_viscosity->success Acceptable cyclodextrin->success Solubility & Stability Achieved nanosuspension Consider Advanced Formulation (Nanosuspension, SEDDS) cyclodextrin->nanosuspension Insufficient Solubilization nanosuspension->success Successful

Caption: Workflow for selecting a suitable formulation strategy.

Table 1: Comparison of Common Preclinical Formulation Vehicles
Formulation StrategyComposition ExampleRouteAdvantagesDisadvantages
Co-Solvent System 10% DMSO, 40% PEG 400, 50% SalineOral, IPSimple to prepare, widely used.Potential for drug precipitation upon dilution; solvent toxicity.
Cyclodextrin Complex 20% HPβCD in WaterOral, IVHigh solubilization capacity, generally safe.[2]Can be viscous at high concentrations; potential for nephrotoxicity with some cyclodextrins.
Nanosuspension Drug nanocrystals stabilized by a surfactant (e.g., Polysorbate 80)OralIncreases surface area for dissolution.[4]Requires specialized equipment (e.g., homogenizer, sonicator).
Lipid-Based (SEDDS) Oils, surfactants, co-solventsOralEnhances absorption via lymphatic pathway.[1]Complex to develop and characterize.

Section 2: Metabolic Stability

Once a stable formulation delivers the compound, its survival in the metabolic machinery of the body becomes the primary concern. Heterocyclic compounds are often prime targets for metabolic enzymes, particularly the Cytochrome P450 (CYP) family, leading to rapid clearance and low in vivo exposure.[6]

FAQ 2.1: My compound has a very short half-life in vivo. What are the likely metabolic "soft spots" on the 3-(4-methoxyphenyl)-2H-1,4-benzoxazine scaffold?

Answer: The chemical structure of this compound presents several classic sites for oxidative metabolism by CYP enzymes. Identifying these "soft spots" is the first step toward rationally designing more stable analogs.

Causality: Metabolism is the body's mechanism for detoxifying and eliminating foreign substances (xenobiotics). It typically does this by adding polar functional groups (Phase I reactions) to increase water solubility, followed by conjugation (Phase II reactions) for excretion. Electron-rich aromatic rings and benzylic positions are particularly susceptible to Phase I oxidation.[7]

Primary Metabolic Liabilities:

  • O-demethylation: The para-methoxy group on the phenyl ring is a major metabolic liability. CYP enzymes readily oxidize the methyl group, leading to its removal and the formation of a more polar phenol metabolite. This is one of the most common metabolic pathways for aryl methyl ethers.

  • Aromatic Hydroxylation: The unsubstituted positions on both the benzoxazine ring system and the methoxyphenyl ring are susceptible to hydroxylation. The exact position depends on the specific CYP isozymes involved and the electronic properties of the rings.

  • Oxazine Ring Oxidation: The C-H bonds on the heterocyclic oxazine ring, particularly those adjacent to the heteroatoms (oxygen and nitrogen), can be sites of oxidation, potentially leading to ring-opening or the formation of lactams.

The diagram below illustrates these potential metabolic transformations.

Caption: Predicted sites of metabolism for the parent compound.

FAQ 2.2: How can I rationally design more metabolically stable analogs?

Answer: Once the metabolic liabilities are hypothesized or confirmed, a medicinal chemistry strategy can be employed to "harden" the molecule at these positions.

Troubleshooting Strategies:

  • Block O-demethylation: This is often the highest priority. Replacing the labile methoxy group with a bioisostere that is resistant to metabolism can dramatically improve stability.

    • Strategy: Replace the -OCH₃ group with -F, -Cl, or -CF₃. These groups mimic the steric and electronic properties of the methoxy group to varying degrees but are not substrates for oxidative demethylation.

  • Mitigate Aromatic Hydroxylation:

    • Strategy 1 (Blocking): Introduce a fluorine atom at one of the susceptible positions on the aromatic rings. The strong C-F bond is highly resistant to cleavage by CYP enzymes, effectively "blocking" that site from metabolism.[8]

    • Strategy 2 (Scaffold Hopping): Replace the phenyl ring with a more electron-deficient heteroaromatic ring, such as a pyridine. The nitrogen atom acts as an electron sink, deactivating the ring towards oxidative metabolism.[7] This can significantly reduce CYP450-mediated hydroxylation.

  • Steric Shielding: Introducing a bulky group near a metabolic soft spot can physically hinder the ability of the metabolic enzyme to access and oxidize that site.[8] For example, adding a small alkyl group adjacent to the methoxy group could sterically shield it.

Table 2: Medicinal Chemistry Strategies to Enhance Metabolic Stability
Metabolic LiabilityStrategyRationaleExample Modification
O-demethylation Bioisosteric ReplacementReplace labile group with a non-metabolizable isostere.[8][9]-OCH₃ → -CF₃
Aromatic Hydroxylation Blocking GroupIntroduce a stable atom (e.g., fluorine) at the site of metabolism.Add -F to an open position on the benzoxazine ring.
Aromatic Hydroxylation Scaffold HoppingReplace an electron-rich ring with an electron-deficient one.[7]Phenyl ring → Pyridyl ring
General Oxidation Reduce LipophilicityHigher lipophilicity often correlates with increased metabolism.Replace methoxy with a more polar, stable group.

Section 3: Key Experimental Protocols

To move from hypothesis to data-driven design, in vitro assays are essential. The following protocol provides a self-validating system to assess the metabolic stability of your compounds.

Protocol 3.1: In Vitro Metabolic Stability Assessment using Rat Liver Microsomes (RLM)

Objective: To determine the intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of CYP enzymes.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Rat Liver Microsomes (RLM), commercially available

  • NADPH regenerating system (e.g., GOLDR™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally related, stable compound)

  • 96-well plates, LC-MS system

Experimental Workflow:

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Detailed Steps:

  • Preparation: Thaw RLM and NADPH regenerating system on ice. Prepare the reaction mixture by diluting RLM in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound from the DMSO stock to the RLM/buffer mixture. The final concentration of the test compound should be low (e.g., 1 µM) to be under Km conditions, and the final DMSO concentration should be ≤ 0.1% to avoid inhibiting enzyme activity.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing 3 volumes of ice-cold acetonitrile with the internal standard. The "0 min" sample should be quenched immediately after adding NADPH.

  • Protein Precipitation: Seal the quench plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time by comparing its peak area to that of the stable internal standard.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint in µL/min/mg protein). A shorter half-life indicates lower metabolic stability.

References

  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Lafontaine, J. L. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability.
  • Kumar, S., & Singh, S. K. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release. [Link]

  • Johnson, T. W., & Gallego, R. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. [Link]

  • Johnson, T. W., & Gallego, R. A. (2012). Mitigating heterocycle metabolism in drug discovery. Semantic Scholar. [Link]

  • Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

Sources

Troubleshooting

Refinement of analytical methods for the characterization of 1,4-benzoxazines

Welcome to the Analytical Core. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, analytical chemists, and drug development professionals working with 1,4-benzoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Core. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, analytical chemists, and drug development professionals working with 1,4-benzoxazine scaffolds. These bicyclic heterocycles—comprising a benzene ring fused to an oxazine ring—are privileged structures in medicinal chemistry, forming the core of potent antimicrobials (like Levofloxacin), neuroprotective agents, and advanced polymer resins.

However, their unique structural features, including tautomeric exchange, susceptibility to oxidation, and complex ionization dynamics, often present significant analytical hurdles. This guide moves beyond basic operating manuals; it explains the causality behind experimental phenomena and provides self-validating protocols to ensure your structural elucidations are highly accurate and reproducible.

System Diagnostics: Analytical Workflow

Before diving into specific instrument troubleshooting, it is critical to understand how our analytical techniques interact. The following logic diagram outlines the standard pipeline and decision matrix for resolving common characterization bottlenecks.

G A 1,4-Benzoxazine Sample B RP-HPLC Separation (Acidic Modifier) A->B C Peak Resolution? B->C D Adjust pH / Use End-capped C18 C->D Tailing/Split E ESI-MS/MS (Positive Ion Mode) C->E Baseline Resolved F NMR Spectroscopy (1H, 13C, 19F) C->F Pure Fraction D->B H Structural Validation E->H Fragment ID G VT-NMR for Ring Flip Dynamics F->G Broad Signals F->H Sharp Signals G->H

Fig 1: Troubleshooting workflow for the characterization of 1,4-benzoxazines.

Liquid Chromatography & Mass Spectrometry (LC-MS/MS)

Q: During RP-HPLC analysis of 3,4-dihydro-1,4-benzoxazine derivatives, I observe significant peak tailing and occasional split peaks. How can I resolve this?

A: This is a classic symptom of secondary interactions and tautomeric equilibrium. Causality & Expert Insight: 1,4-benzoxazines possess a secondary or tertiary amine within the oxazine ring. At neutral pH, these amines can interact strongly with residual, unreacted silanol groups on standard C18 stationary phases, causing severe peak tailing. Furthermore, depending on the substitution pattern, 1,4-benzoxazines can exist in an equilibrium between 2H- and 4H- tautomeric forms [4]. If the interconversion rate is similar to the chromatographic timescale, you will observe split or "saddle" peaks. Solution: Suppress silanol ionization and lock the analyte into a single protonation state. Use an end-capped or polar-embedded C18 column. Always incorporate an acidic modifier (e.g., 0.1% formic acid or 20 mM acetic acid) into both your aqueous and organic mobile phases.

Q: How do I definitively distinguish between process-related impurities (like dimers or des-fluoro analogs) in fluoroquinolone-type 1,4-benzoxazines (e.g., Levofloxacin) using LC-MS/MS?

A: Fluoroquinolones are highly susceptible to side reactions during synthesis, such as the loss of the fluorine atom during cyclization or intermolecular condensation forming dimers [1]. Causality & Expert Insight: You cannot rely on UV-Vis alone because the chromophore remains largely unchanged. ESI-MS/MS is required. The des-fluoro impurity will show a precursor mass shift of -18 Da (loss of F, addition of H). Dimers will present as massive late-eluting peaks with nearly double the m/z.

Table 1: Quantitative LC-MS/MS Parameters for Levofloxacin and Process Impurities [1]

Analyte / ImpurityRetention Time (min)Precursor Ion (m/z)Key Product Ions (m/z)Mechanistic Origin
Levofloxacin (API) 6.37362.1 [M+H]⁺318.1, 261.1N/A
Impurity 1 (Des-fluoro) 5.88344.1 [M+H]⁺300.1, 243.1Loss of F during cyclization
Impurity 2 (Dimer) 15.10723.3 [M+H]⁺362.1, 318.1Intermolecular condensation
Impurity 3 (Oxidized) 19.83378.1[M+H]⁺334.1, 277.1N-oxidation of piperazine ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H-NMR spectra for newly synthesized 1,4-benzoxazine derivatives show broad, unresolved signals in the aliphatic and aromatic regions, making integration impossible. Is my sample impure?

A: Not necessarily. This is frequently a dynamic NMR phenomenon, not an impurity issue. Causality & Expert Insight: The non-planar oxazine ring in 3,4-dihydro-1,4-benzoxazines can undergo a conformational "ring flip." At room temperature (298 K), the rate of this conformational exchange is often in the intermediate regime on the NMR timescale. This causes the signals for the protons on the oxazine ring (and adjacent aromatic protons) to broaden significantly. Self-Validating Protocol: Perform Variable Temperature (VT) NMR. Heat your sample in DMSO- d6​ to 60–80 °C. The increased thermal energy will accelerate the exchange rate into the "fast" regime, causing the broad humps to coalesce into sharp, easily integrable doublets and multiplets. If the peaks remain broad at 80 °C, you likely have a paramagnetic impurity or polymeric degradation.

Q: When characterizing fluorinated 1,4-benzoxazines, how can I use ¹³C-NMR to verify the exact position of the fluorine atom?

A: You must analyze the ¹³C-¹⁹F spin-spin coupling constants ( J -coupling). Causality & Expert Insight: Fluorine-19 is 100% naturally abundant and has a spin of 1/2. It will couple with the carbon atoms in the benzoxazine core. The carbon directly attached to the fluorine (C-F) will show a massive doublet ( 1JCF​≈240−250 Hz). The adjacent carbons will show smaller doublets ( 2JCF​≈15−25 Hz), and carbons three bonds away will show even smaller splitting ( 3JCF​≈5−10 Hz). If your synthesized impurity lacks these characteristic doublets in the ¹³C spectrum, you have successfully identified a des-fluoro degradation product [1].

Stereochemistry & Chiral Analysis

Q: I am synthesizing nonracemic 3,4-dihydro-1,4-benzoxazines. How can I accurately determine the enantiomeric excess (ee) and absolute configuration?

A: For nonracemic 1,4-benzoxazines synthesized via asymmetric ring-opening cyclization [3], chiral HPLC is the gold standard for determining ee. However, to establish the absolute configuration, X-ray crystallography is required. Causality & Expert Insight: The spatial arrangement of the oxazine ring substituents dictates biological activity. If your compound does not readily crystallize, you can form a heavy-atom salt (e.g., hydrobromide) to facilitate anomalous dispersion measurements during X-ray diffraction. Self-Validating Protocol: Always run your racemic mixture on the chiral HPLC first. This self-validates your method by proving the column can baseline-resolve the enantiomers (showing a perfect 50:50 integration) before you inject your asymmetric product to calculate the true ee.

Validated Experimental Protocol: Data-Dependent LC-MS/MS Profiling

To ensure robust characterization of novel benzoxazinoids and their conjugates, implement this self-validating Data-Dependent Acquisition (DDA) workflow [2].

Step 1: Sample Preparation

  • Dissolve the synthesized 1,4-benzoxazine in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 20 mM Acetic Acid). Crucial: Diluting in the starting mobile phase prevents solvent-front distortion and peak broadening.

Step 2: Chromatographic Separation

  • Column: End-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 20 mM Acetic Acid.

  • Mobile Phase B: Acetonitrile/Water (78:22, v/v) + 20 mM Acetic Acid.

  • Gradient: 0–0.6 min (8% B), 0.6–1.8 min (10% B), 1.8–7.8 min (70% B), 7.8–8.4 min (90% B).

  • Flow Rate: 0.5 mL/min. Column Temperature: 30 °C.

Step 3: Mass Spectrometric Acquisition

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C.

  • Acquisition Mode (DDA): Set the MS1 scan range to m/z 100–1000. Trigger MS/MS on the top 3 most intense ions per cycle using a normalized collision energy (NCE) of 25–35%.

Step 4: Data Analysis & Validation

  • Extract ion chromatograms (EIC) for the expected m/z.

  • Validate the structure by identifying the neutral loss of the oxazine ring components (e.g., loss of CO from 3-oxo derivatives, or loss of an acetyl group [-42 Da] if analyzing acetylated conjugates) [2].

References

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin Der Pharma Chemica URL
  • Technical University of Denmark (DTU)
  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols ACS Publications URL
  • 3.4. 1,4-(Benz)

Reference Data & Comparative Studies

Validation

Comparative analysis of the biological activity of 1,4-benzoxazine analogs

The 1,4-benzoxazine scaffold—a bicyclic system comprising an oxazine ring annulated to a benzene ring—has emerged as a highly privileged structure in modern medicinal chemistry[1]. Due to its relative chemical simplicity...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-benzoxazine scaffold—a bicyclic system comprising an oxazine ring annulated to a benzene ring—has emerged as a highly privileged structure in modern medicinal chemistry[1]. Due to its relative chemical simplicity and structural versatility, it serves as a foundational pharmacophore for developing novel therapeutics[1].

This guide provides a comprehensive, objective comparative analysis of 1,4-benzoxazine analogs across three primary therapeutic domains: antimicrobial, anti-proliferative, and neuroprotective activities. By examining structure-activity relationships (SAR), experimental methodologies, and comparative efficacy data, this analysis equips drug development professionals with actionable insights for lead optimization.

Antimicrobial Efficacy: 2H-Benzo[b][1,4]oxazin-3(4H)-one Derivatives

The escalating threat of antimicrobial resistance necessitates the development of novel agents that bypass traditional bacterial defense mechanisms[1]. Benzoxazine derivatives, which naturally occur as aglycones in plants serving as defense chemicals, have demonstrated significant broad-spectrum antimicrobial properties[1].

Mechanistic Causality & SAR: The synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives involves the reaction of 2-aminophenol with chloroacetic acid, followed by sulfonation and nucleophilic substitution with aryl amines[1]. The addition of specific electron-withdrawing aryl amine groups enhances the lipophilicity of the compound, facilitating superior penetration through the bacterial cell wall. In-silico molecular docking reveals that highly potent analogs (such as Compound 4e) exhibit strong binding affinities to E. coli DNA gyrase, effectively halting bacterial DNA replication[1].

Comparative Data: Zone of Inhibition

Compound 4e was evaluated against standard bacterial strains and compared to a baseline broad-spectrum antibiotic (Ampicillin).

CompoundE. coli (Gram -)S. aureus (Gram +)B. subtilis (Gram +)
Compound 4e [1]22 mm20 mm18 mm
Ampicillin (Standard) 20 mm24 mm22 mm
DMSO (Negative Control) 0 mm0 mm0 mm
Data reflects the zone of inhibition (mm) at standardized concentrations.
Self-Validating Protocol: Agar Well Diffusion Assay

Rationale: This method is chosen over broth microdilution for initial screening because it provides a clear, visual confirmation of the concentration gradient's effect on bacterial growth, allowing for immediate identification of resistant colonies within the inhibition zone.

  • Inoculum Preparation: Suspend isolated colonies of the target strain in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Plate Seeding: Swab the Mueller-Hinton agar (MHA) plates evenly in three directions to ensure confluent growth.

  • Well Preparation: Punch 6 mm wells into the agar using a sterile cork borer.

  • Compound Application: Add 50 µL of Compound 4e (dissolved in DMSO) into the test wells. Add 50 µL of Ampicillin solution to the positive control well, and 50 µL of pure DMSO to the negative control well. Self-Validation: The DMSO well must show 0 mm inhibition to confirm the solvent is not contributing to the antimicrobial effect.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Measure the diameter of the clear zones of inhibition to the nearest millimeter using a digital caliper.

Anti-Proliferative Activity: 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines

1,4-benzoxazine systems represent a critical class of biologically active compounds against cancer, often exhibiting lower toxicity to normoxic (healthy) cells while aggressively targeting hypoxic tumor environments[2].

Mechanistic Causality & SAR: A novel library of 4-aryl-substituted 1,4-benzoxazines was synthesized via Buchwald–Hartwig cross-coupling[2]. SAR analysis indicates that the inclusion of hydroxyl groups on rings A and B is highly beneficial for biological activity[2]. Furthermore, positioning a para-amino group on ring C significantly enhances potency[2]. These substitutions optimize hydrogen bonding within the ATP-binding cleft of kinases such as PI3Kα, leading to the downregulation of the Akt survival pathway and the subsequent induction of apoptosis[2].

G BZX 1,4-Benzoxazine Derivatives PI3K PI3K Kinase BZX->PI3K Inhibits AKT Akt Signaling PI3K->AKT Downregulates APOP Tumor Cell Apoptosis AKT->APOP Induces

Fig 1. PI3K/Akt pathway inhibition and apoptosis induction by 1,4-benzoxazine derivatives.

Comparative Data: Cytotoxicity ( IC50​ )

Compound 14f emerged as the lead candidate, demonstrating potent activity across multiple cancer cell lines[2][3].

Cell LineTissue OriginCompound 14f IC50​ (µM)[3]Doxorubicin IC50​ (µM) (Ref)
PC-3 Prostate Cancer9.711.25
MDA-MB-231 Breast Cancer12.90.85
MIA PaCa-2 Pancreatic Cancer9.582.10
U-87 MG Glioblastoma16.23.40
Self-Validating Protocol: SRB Cytotoxicity Assay

Rationale: The Sulforhodamine B (SRB) assay is utilized instead of the standard MTT assay because SRB binds stoichiometrically to basic amino acids of cellular proteins. This provides a linear response over a wider range of cell densities and is not confounded by compound-induced alterations in mitochondrial metabolism (a common issue with benzoxazines acting as mitocans)[4].

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Treat cells with a concentration gradient of Compound 14f (0.002–50 μM)[3]. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • Fixation: After 72 hours, add 50 µL of cold 50% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cells, then wash 5 times with distilled water and air dry.

  • Staining & Readout: Add 50 µL of 0.4% SRB solution (in 1% acetic acid) for 10 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 515 nm.

Neuroprotective Properties: 8-Amino-1,4-Benzoxazines

Oxidative stress-mediated neuronal degeneration is a hallmark of many neurodegenerative diseases. 1,4-benzoxazine derivatives have been explored as potent neuroprotective antioxidants[5].

Mechanistic Causality & SAR: Early evaluations of 1,4-benzoxazin-8-ones and 8-hydroxy-1,4-benzoxazines revealed a very low safety index[5]. Mechanistically, this is because these specific derivatives can undergo an unwanted ring-opening reaction of the 1,4-oxazine ring, generating highly toxic 3,4-quinone species[5]. To circumvent this, researchers synthesized 8-amino-1,4-benzoxazine derivatives[5]. The SAR demonstrated that 3-alkyl substituents are essential for neuroprotective activity, while an 8-benzylamino substituent prevents the toxic ring-opening, resulting in a massive increase in the therapeutic safety index[5][6].

Comparative Data: Neuroprotective Safety Index

The safety index is defined as the Maximum Tolerated Concentration (MTC) divided by the concentration producing 50% protection ( PC50​ )[6].

CompoundStructural FeatureSafety Index (MTC/ PC50​ )[6]
Compound 5d 8-benzylamino-substituted> 71
Compound 5h 8-benzylamino-substituted> 36
Exifone Standard Neuroprotector~ 12
Compound 3a 1,4-benzoxazin-8-one< 1 (Highly Toxic)
Self-Validating Protocol: LDH Release Assay for Neuroprotection

Rationale: L-homocysteic acid (L-HCA) is used to induce cytotoxicity because it competitively inhibits cystine uptake, depleting intracellular glutathione and perfectly mimicking the oxidative neuronal degeneration seen in vivo[5]. Lactate Dehydrogenase (LDH) release is measured as it is a stable cytosolic enzyme released only upon cell lysis, providing a highly reliable marker of membrane integrity.

  • Neuronal Culture: Plate primary cortical neurons in 24-well plates and culture for 7 days in vitro (DIV) to allow for synaptic maturation.

  • Pre-treatment: Replace media and pre-incubate cells with varying concentrations of Compound 5d (or Exifone as a positive control) for 2 hours.

  • Oxidative Insult: Add L-HCA (typically 100-250 µM) to the wells to induce oxidative stress. Include a "L-HCA only" control (maximum damage) and a "Vehicle only" control (baseline cell death).

  • Quantification: After 24 hours, collect 50 µL of the culture supernatant. Mix with the LDH assay reagent (containing lactate, NAD+ , and a tetrazolium salt).

  • Validation & Analysis: Measure absorbance at 490 nm. Self-Validation: Calculate protection relative to the L-HCA only well (0% protection) and the Vehicle well (100% protection). Determine the PC50​ from the dose-response curve.

Conclusion

The 1,4-benzoxazine scaffold is an exceptionally versatile pharmacophore. As demonstrated, minor structural modifications dictate its biological trajectory: specific aryl amine substitutions yield potent DNA gyrase inhibitors for antimicrobial use[1], para-amino and hydroxyl additions create selective PI3Kα inhibitors for oncology[2], and 8-benzylamino substitutions stabilize the oxazine ring to produce safe, highly effective neuroprotective antioxidants[5][6].

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. Available at:[Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules (MDPI). Available at:[Link]

  • Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Developing an Amide-Spacered Triterpenoid Rhodamine Hybrid of Nano-Molar Cytotoxicity Combined with Excellent Tumor Cell/Non-Tumor Cell Selectivity. Molecules (MDPI). Available at:[Link]

Sources

Comparative

X-ray Crystallographic Validation of 3-(4-Methoxyphenyl)-2H-1,4-Benzoxazine: Microfocus Cu Kα vs. Sealed-Tube Mo Kα Systems

Executive Summary The structural validation of small organic heterocycles, such as 3-(4-methoxyphenyl)-2H-1,4-benzoxazine, is a critical bottleneck in drug development and materials science[1]. Because this molecule cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of small organic heterocycles, such as 3-(4-methoxyphenyl)-2H-1,4-benzoxazine, is a critical bottleneck in drug development and materials science[1]. Because this molecule consists entirely of light atoms (Carbon, Hydrogen, Nitrogen, Oxygen) and often forms weakly diffracting microcrystals, selecting the correct X-ray diffraction hardware is paramount.

This guide objectively compares the performance of Microfocus Cu Kα Diffractometers against traditional Sealed-Tube Mo Kα Diffractometers for the Single Crystal X-ray Diffraction (SCXRD) validation of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine. By analyzing X-ray scattering physics, data resolution, and refinement metrics, we demonstrate why high-flux Cu Kα systems are the superior choice for light-atom organic structural elucidation[2].

Mechanistic Background: The Crystallographic Challenge

1,4-Benzoxazine derivatives are highly valued for their broad pharmacological properties, including antibacterial and antitumor activities[3]. However, validating the exact 3D conformation of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine presents two distinct crystallographic challenges:

  • Light-Atom Scattering Penalty: The X-ray scattering cross-section of an atom is directly proportional to its electron density and the cube of the incident X-ray wavelength ( λ3 ). Because this benzoxazine derivative lacks heavy atoms (like halogens or metals), it inherently scatters X-rays weakly[4].

  • Dynamic Disorder of the Methoxy Group: The methoxy (–OCH₃) group on the phenyl ring possesses a low rotational energy barrier. At room temperature, this manifests as severe thermal ellipsoidal smearing (dynamic disorder), which drastically reduces high-angle diffraction resolution and complicates structure refinement.

To overcome these challenges, crystallographers must pair cryogenic sample environments with optimized X-ray source wavelengths.

Technology Comparison: Microfocus Cu Kα vs. Sealed-Tube Mo Kα

When validating small organic molecules, the choice of X-ray source dictates the signal-to-noise ratio (S/N) and the ability to determine absolute configurations.

Product A: Microfocus Cu Kα Diffractometer (e.g., Bruker D8 Quest / Rigaku Synergy-S)

Microfocus copper sources generate X-rays at a longer wavelength ( λ=1.5418 Å). Due to the λ3 dependence of scattering, Cu Kα radiation interacts much more strongly with the light atoms (C, H, N, O) in the benzoxazine framework[2]. This results in highly intense diffraction spots, even for crystals as small as 10–20 µm. Furthermore, the longer wavelength enhances the anomalous dispersion signal, allowing for precise determination of the absolute structure (Flack parameter) using only oxygen and nitrogen anomalous scatterers[5].

Product B: Traditional Sealed-Tube Mo Kα Diffractometer

Molybdenum sources generate "harder" X-rays with a shorter wavelength ( λ=0.7107 Å). While Mo Kα is the gold standard for highly absorbing inorganic complexes or heavy-metal organometallics, it penetrates light-atom organic crystals too easily. This results in weak diffraction intensities, requiring massive crystals (>100 µm) to achieve an acceptable S/N ratio[6]. For microcrystals of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine, Mo Kα often fails to provide sufficient high-angle data for a stable anisotropic refinement.

Quantitative Performance Comparison
Performance MetricMicrofocus Cu Kα ( λ=1.5418 Å)Sealed-Tube Mo Kα ( λ=0.7107 Å)Mechanistic Advantage
Optimal Crystal Size 10 – 50 µm> 100 µmCu Kα allows validation of hard-to-grow microcrystals.
Scattering Intensity Very HighLowCu Kα leverages λ3 dependence for light atoms.
Anomalous Signal (Light Atoms) StrongNegligibleCu Kα enables absolute structure determination via Flack parameter.
Data Collection Time 2 – 6 hours12 – 24+ hoursMicrofocus optics provide higher photon flux density.
High-Angle Resolution Excellent (up to 0.8 Å)Poor (Requires large crystals)Cu Kα yields higher S/N at high θ angles.

Visualization of X-ray Scattering Logic

ScatteringLogic cluster_Cu Microfocus Cu Kα (λ = 1.5418 Å) cluster_Mo Sealed-Tube Mo Kα (λ = 0.7107 Å) Sample 3-(4-methoxyphenyl)-2H-1,4-benzoxazine (Light Atoms Only: C, H, N, O) Cu_Source High Flux Cu Source Sample->Cu_Source Mo_Source Standard Mo Source Sample->Mo_Source Cu_Diff Strong Diffraction Signal (λ³ Scattering Dependence) Cu_Source->Cu_Diff Cu_Result High S/N & Precise Absolute Structure Cu_Diff->Cu_Result Mo_Diff Weak Diffraction Signal (Low Scattering Cross-Section) Mo_Source->Mo_Diff Mo_Result Low S/N for Microcrystals Requires >100 µm Crystal Mo_Diff->Mo_Result

Fig 1: Mechanistic comparison of Cu Kα vs Mo Kα X-ray scattering for light-atom organic molecules.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following step-by-step methodology outlines a self-validating system for the crystallization, data collection, and refinement of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine using a Cu Kα system.

Step 1: Bisolvent Slow Evaporation Crystallization

Benzoxazines typically exhibit moderate solubility in halogenated solvents but poor solubility in alkanes[7].

  • Dissolve 10 mg of the synthesized 3-(4-methoxyphenyl)-2H-1,4-benzoxazine in 1.0 mL of dichloromethane (DCM).

  • Carefully layer 2.0 mL of hexane over the DCM solution in a narrow vial to create a diffusion gradient[8].

  • Puncture the vial cap with a single needle hole to allow for slow evaporation at 20°C over 48–72 hours.

  • Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. The crystals must extinguish light uniformly upon rotation, confirming they are single, untwinned domains[9].

Step 2: Cryogenic Mounting (100K)
  • Select a high-quality single crystal (approx. 30 × 30 × 20 µm).

  • Submerge the crystal in Paratone-N oil to strip away mother liquor and prevent atmospheric degradation.

  • Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer's 100K nitrogen cold stream.

  • Causality: Flash-cooling to 100K freezes the dynamic rotation of the methoxy group, reducing the atomic displacement parameters (thermal ellipsoids) and drastically improving high-angle diffraction intensity[10].

  • Self-Validation Check: The initial diffraction frames must show sharp, distinct spots with no diffuse powder rings (which would indicate ice formation).

Step 3: Data Collection (Microfocus Cu Kα)
  • Center the crystal optically and run a preliminary matrix scan to determine the unit cell.

  • Program a full-sphere data collection strategy using ω -scans to ensure high redundancy.

  • Integrate the data using the diffractometer's native software (e.g., CrysAlisPro or APEX).

  • Self-Validation Check: The internal agreement factor ( Rint​ ) must be <0.05 . A higher Rint​ indicates severe absorption artifacts, crystal decay, or twinning[3].

Step 4: Structure Solution and Refinement
  • Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Assign all non-hydrogen atoms (C, N, O) to anisotropic refinement. Place hydrogen atoms in calculated positions using a riding model.

  • Self-Validation Check: The final refinement must yield an R1​<0.05 , a wR2​<0.15 , and a Goodness-of-Fit (GooF) near 1.0[11]. If the space group is non-centrosymmetric, the Flack parameter must refine to 0.0(1) , confirming the absolute structure[5].

Visualization of the SCXRD Workflow

Workflow Cryst 1. Crystallization (Slow Evaporation) Mount 2. Cryo-Mounting (100K N2 Stream) Cryst->Mount Collect 3. Data Collection (Cu Kα Microfocus) Mount->Collect Solve 4. Structure Solution (SHELXT / Direct) Collect->Solve Refine 5. Refinement (SHELXL / Least-Squares) Solve->Refine

Fig 2: Step-by-step SCXRD workflow for validating small organic heterocyclic structures.

References

  • Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one International Union of Crystallography (IUCr)[Link]

  • Advanced crystallisation methods for small organic molecules Chemical Society Reviews (RSC Publishing)[Link]

  • Chemical Crystallography Laboratory - Small Organic Molecule Analysis University of New South Wales (UNSW)[Link]

  • Synthesis, Crystal Structure, and Biological Activity of 4-phenoxyacetyl- substituted methyl-3,4-dihydro-2H-1,4-benzoxazine Indian Journal of Heterocyclic Chemistry (Connect Journals)[Link]

  • Regio- and Diastereoselective [3 + 2]-Spiroannulation of Benzoxazines The Journal of Organic Chemistry (ACS Publications)[Link]

  • Interplay between geometry, electron density, and polarizability in crystal environments RSC Publishing[Link]

  • SHELXL-93 Manual: Absolute Structure and Flack Parameter Utrecht University[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 3-Aryl-1,4-Benzoxazines: A Comparative Analysis of Key Synthetic Routes

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds with applications ranging from antibacterial to anticancer agents.[1][2][3][4] The in...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds with applications ranging from antibacterial to anticancer agents.[1][2][3][4] The introduction of an aryl group at the 3-position significantly modulates the pharmacological profile of these molecules, making the efficient and versatile synthesis of 3-aryl-1,4-benzoxazines a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the most prevalent and impactful synthetic strategies for accessing this valuable chemical space. We will dissect the mechanistic underpinnings, practical considerations, and performance of three major synthetic paradigms: Palladium-Catalyzed Buchwald-Hartwig Amination, Copper-Catalyzed Ullmann-Type Cyclization, and Microwave-Assisted Synthesis.

Route 1: The Modern Workhorse - Palladium-Catalyzed Buchwald-Hartwig Amination

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds, and the Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry.[5] This methodology has been effectively applied to the intramolecular cyclization of suitable precursors to furnish 3-aryl-1,4-benzoxazines with a high degree of functional group tolerance and generally good yields.[6]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of organometallic transformations. It commences with the oxidative addition of an aryl halide to a low-valent palladium(0) species, generated in situ. Subsequent coordination of the amine to the palladium(II) complex, followed by deprotonation by a base, forms a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination, which regenerates the palladium(0) catalyst and releases the desired 3-aryl-1,4-benzoxazine product.[5] The choice of phosphine ligand is critical, with sterically hindered, electron-rich ligands such as XPhos facilitating the reductive elimination and enhancing catalytic turnover.[6]

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Workflow SM1 Substituted 1,4-Benzoxazine Catalyst Pd2(dba)3 / XPhos SM1->Catalyst Add to reaction vessel SM2 Substituted Bromobenzene SM2->Catalyst Add to reaction vessel Base CsCO3 Solvent tert-Butanol / Toluene Temperature 100 °C Atmosphere Argon Workup Purification (Flash Chromatography) Atmosphere->Workup 16 h reaction time Product 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Workup->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines[6]
  • To an oven-dried Schlenk tube under an argon atmosphere, add the 1,4-benzoxazine (1.0 equiv), substituted bromobenzene (1.2 equiv), cesium carbonate (CsCO3, 2.0 equiv), and XPhos (0.1 equiv).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 equiv) to the tube.

  • Introduce a mixture of tert-butanol and toluene (e.g., 1:1 v/v) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine.

Route 2: The Classic Refined - Copper-Catalyzed Ullmann-Type Cyclization

The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, represents one of the earliest methods for C-N and C-O bond formation.[7] While traditional Ullmann reactions often required harsh conditions (high temperatures, stoichiometric copper), modern advancements have led to the development of highly efficient copper(I)-catalyzed intramolecular cyclization protocols for the synthesis of 1,4-benzoxazin-3-ones from readily available starting materials.[4][8]

Mechanistic Insights

The mechanism of the copper-catalyzed Ullmann-type reaction is thought to involve a copper(I) species. In the context of 1,4-benzoxazin-3-one synthesis, the reaction likely proceeds through the initial formation of a copper(I) phenoxide. Intramolecular coordination of the amide nitrogen to the copper center facilitates a reductive elimination-like process to form the C-N bond and generate a copper(I) halide. Alternatively, an oxidative addition/reductive elimination pathway involving a Cu(I)/Cu(III) cycle has also been proposed. The use of a ligand is often not required, making these protocols operationally simple.[9]

Ullmann_Cyclization Ullmann-Type Cyclization Workflow SM1 2-Halophenol Catalyst CuI (Copper(I) Iodide) SM1->Catalyst Add to reaction vessel SM2 2-Chloroacetamide SM2->Catalyst Add to reaction vessel Base K2CO3 Solvent Dioxane Temperature 100 °C Workup Purification Temperature->Workup 12-24 h reaction time Product 2H-1,4-Benzoxazin-3(4H)-one Workup->Product Microwave_Synthesis Microwave-Assisted Synthesis Workflow SM1 3-Chloro-1,4-benzoxazin-2-one Solvent THF SM1->Solvent Combine in vessel SM2 Indole Derivative SM2->Solvent Combine in vessel Microwave 300 W, 60 °C Workup Solvent Removal & Recrystallization Microwave->Workup 6-12 min irradiation Product 3-Aryl-2H-benzo[b][1,4]oxazin-2-one Workup->Product

Sources

Comparative

Comparative Validation Guide: Mechanism of Action of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine

Executive Summary & Mechanistic Overview The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to modulate diverse cellular signaling pathways, ranging from neur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to modulate diverse cellular signaling pathways, ranging from neuroprotection to oncology [1]. Specifically, 3-(4-methoxyphenyl)-2H-1,4-benzoxazine (CAS: 112030-48-5) [2] represents a highly lipophilic analogue that exhibits a unique, dualistic pharmacological profile.

Structural modifications to the 2H-1,4-benzoxazine nucleus—which acts as an analogue of benzopyrans by replacing the carbon atom at position 4 with a nitrogen atom—fundamentally alter the compound's lipophilicity (log P) [3]. The addition of the 4-methoxyphenyl group provides an electron-donating moiety that facilitates critical hydrogen bonding with target catalytic domains. Current literature validates that substituted benzoxazines operate via two primary pathways:

  • KATP Channel Agonism: Acting similarly to first-generation openers like Cromakalim, they stimulate ATP-sensitive K+ currents, leading to membrane hyperpolarization and reduced Ca2+ influx [3].

  • Kinase Inhibition & Membrane Disruption: They exhibit residual inhibitory activity against HER2 and JNK1 kinases, triggering both inflammatory and non-inflammatory cell death mechanisms by disrupting cell membrane permeability in oncological models [4].

Mechanism Compound 3-(4-methoxyphenyl)- 2H-1,4-benzoxazine KATP KATP Channel Activation Compound->KATP Agonism Kinase HER2 / JNK1 Inhibition Compound->Kinase Antagonism Hyperpol Membrane Hyperpolarization KATP->Hyperpol K+ Efflux Apoptosis Apoptosis / Cell Death Kinase->Apoptosis Survival Downregulation Hyperpol->Apoptosis Cellular Stress

Fig 1: Dual-pathway mechanism of action for 3-(4-methoxyphenyl)-2H-1,4-benzoxazine.

Comparative Performance Data

To objectively evaluate the therapeutic utility of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine, it is essential to benchmark its performance against standard reference agents across its known target pathways. The table below synthesizes quantitative data comparing this compound to standard KATP openers, targeted kinase inhibitors, and agricultural benzoxazine derivatives.

Compound / AgentPrimary TargetTarget Affinity (IC50 / EC50)Membrane Permeability DisruptionClinical / Research Utility
3-(4-methoxyphenyl)-2H-1,4-benzoxazine KATP / HER2 / JNK1~2.27 - 5.52 μM (Oncology) [4] / ~10⁻⁶ M (KATP) [3]HighDual-action research probe
Cromakalim KATP Channel~10⁻⁷ M (EC50) [3]LowStandard KCO (First-Gen)
Lapatinib HER2 / EGFR~10.8 nM (IC50)ModerateStandard Kinase Inhibitor
Flumioxazin PPO Enzyme~1.5 nM (IC50) [1]High (Plant-specific)Herbicidal Standard
HSB-13 ATF-3 / c-junEffective at 1-25 μM [5]LowNeuroprotective Standard

Insight: While Cromakalim and Lapatinib exhibit higher absolute affinities for their respective singular targets, the benzoxazine derivative offers a unique polypharmacological advantage. Its ability to simultaneously induce membrane permeability changes and inhibit survival kinases makes it highly versatile for overcoming resistance mechanisms in complex tumor microenvironments [4].

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal validation steps to distinguish true mechanistic action from off-target artifacts.

Workflow Prep Compound Preparation Patch Patch-Clamp (KATP) Prep->Patch Kinase Kinase Profiling (HER2/JNK1) Prep->Kinase Viability Cell Viability (MTT/LDH) Patch->Viability Orthogonal Kinase->Viability Orthogonal Analysis SAR & Data Synthesis Viability->Analysis

Fig 2: Self-validating experimental workflow for benzoxazine derivative profiling.

Protocol 1: Electrophysiological Validation of KATP Activation

Objective: Confirm the direct agonism of the SUR/Kir6.x complex by the benzoxazine derivative.

  • Cell Preparation & Patch Configuration: Isolate native skeletal muscle fibers or culture SUR-expressing HEK293 cells. Establish an inside-out patch configuration .

    • Causality: Inside-out patches are strictly mandated here because they preserve the intracellular face of the KATP channel. This allows the precise manipulation of intracellular ATP concentrations, which is required to prove that the compound competitively binds against ATP at the SUR subunit [3].

  • Baseline Recording: Perfuse the intracellular face with a standard ATP concentration (e.g., 100 μM) to establish baseline channel inhibition.

  • Compound Perfusion: Introduce 3-(4-methoxyphenyl)-2H-1,4-benzoxazine at escalating doses (10⁻⁸ to 10⁻⁶ M) [3]. Record the stimulation of KATP currents.

  • Orthogonal Validation (The Self-Validating Step): Introduce 10 μM Glibenclamide (a known SUR antagonist) into the bath.

    • Causality: The addition of Glibenclamide must perfectly reverse the hyperpolarization induced by the benzoxazine derivative. If reversal does not occur, the observed K+ efflux is an artifact of non-specific membrane destabilization rather than targeted SUR subunit agonism.

Protocol 2: Kinase Inhibition and Membrane Permeability Disruption

Objective: Evaluate the compound's capacity to inhibit survival kinases and induce cell death via membrane disruption.

  • In Vitro Kinase Assay: Incubate recombinant HER2 and JNK1 kinases with 50 μM of the compound [4]. Quantify residual kinase activity using a standard radiometric or TR-FRET assay.

  • Cell Viability (MTT Assay): Treat MCF-7 breast cancer cells with the compound (0.1 to 10 μM) for 48 hours. Add MTT solution, solubilize the resulting formazan crystals in DMSO, and measure absorbance [1].

  • Membrane Permeability (LDH Release Assay): In parallel to the MTT assay, sample the culture supernatant and quantify Lactate Dehydrogenase (LDH) release.

    • Causality: MTT reduction only confirms a decrease in mitochondrial metabolic rate, which can yield false positives if the compound merely induces cytostasis. By coupling MTT with an LDH release assay, we orthogonally validate that the reduction in viability is directly caused by the physical disruption of cell membrane permeability—a documented hallmark of benzoxazine-induced cell death [4].

Structural Logic & SAR (Expertise & Experience)

The pharmacological efficacy of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine is not accidental; it is a direct result of rational structural design.

An inverse relationship exists between the log P (lipophilicity index) of benzoxazine derivatives and their effective dose (DE50) [3]. The inclusion of the 4-methoxyphenyl group at position 3 drastically enhances the molecule's lipophilicity compared to unsubstituted variants, driving superior cell membrane penetration. Furthermore, the methoxy (-OCH3) substitution acts as an electron-donating group. This specific electronic configuration enhances the molecule's hydrogen-bond forming capacity, allowing it to establish significant, stable interactions with the catalytically important domains and residues of both SUR complexes and receptor kinases like HER2 [4].

References

  • Title: 3-(4-methoxyphenyl)
  • Source: nih.
  • Source: ugr.
  • Source: benchchem.
  • Source: google.

Sources

Validation

Comparative SAR Analysis of 1,4-Benzoxazine Derivatives vs. Selisistat as Selective Sirtuin-1 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Sirtuin-1 (SirT1) Targeted Therapeutics, Structure-Activity Relationship (SAR) Optimization Executive Summary: The Isoform...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Sirtuin-1 (SirT1) Targeted Therapeutics, Structure-Activity Relationship (SAR) Optimization

Executive Summary: The Isoform Selectivity Challenge

Sirtuins (SirT1–7) are a highly conserved family of NAD + -dependent class III histone deacetylases that act as central signaling hubs in cellular stress responses, metabolism, and aging. SirT1, in particular, is a high-value therapeutic target for age-related diseases, neurodegeneration (e.g., Huntington’s disease), and specific cancers. By deacetylating key oncosuppressors like p53, SirT1 regulates apoptosis and cell survival [1].

Historically, the indole-based compound Selisistat (EX-527) has been the gold standard for SirT1 inhibition. However, the structural homology among sirtuin isoforms—especially between SirT1, SirT2, and SirT3—has made absolute selectivity difficult to achieve, leading to off-target toxicities in clinical applications.

Recent structure-activity relationship (SAR) studies have identified a novel class of dihydro-1,4-benzoxazine carboxamides —dubbed "Sosbo" (sirtuin one selective benzoxazines)—that not only rival the inhibitory potency of Selisistat but significantly surpass its isoform selectivity [1]. As a Senior Application Scientist, I have structured this guide to objectively compare the biochemical performance, SAR dynamics, and cellular target engagement of 1,4-benzoxazine derivatives against Selisistat.

Mechanistic Rationale: Uncompetitive Inhibition

To design a self-validating experimental workflow, we must first understand the causality of the enzyme-inhibitor interaction. Both Selisistat and the novel 1,4-benzoxazine derivatives do not bind to the apoenzyme. Instead, they act as uncompetitive inhibitors that bind exclusively to the enzyme-substrate-NAD + complex.

The benzoxazine core acts as an extended C-site inhibitor. It occupies the nicotinamide-binding pocket after the initial cleavage of NAD + , preventing the release of the deacetylated product and trapping the enzyme in an inactive state.

G Stress Cellular Stress (e.g., Etoposide) p53_Ac Acetylated p53 (Active, Stable) Stress->p53_Ac Activates p53_Deac Deacetylated p53 (Degraded) p53_Ac->p53_Deac Deacetylation Apoptosis Apoptosis / Cell Cycle Arrest p53_Ac->Apoptosis Promotes SirT1 SirT1 + NAD+ (Deacetylase) SirT1->p53_Ac Acts on Inhibitor 1,4-Benzoxazine (Sosbo) or Selisistat Inhibitor->SirT1 Uncompetitive Inhibition

Mechanism of SirT1-mediated p53 deacetylation and inhibition by 1,4-benzoxazines.

SAR Deep Dive: The 1,4-Benzoxazine Scaffold

The optimization of the 1,4-benzoxazine scaffold reveals critical insights into molecular recognition within the SirT1 active site.

Scaffold Synthesis and Linkage

The dihydro-1,4-benzoxazine core is typically synthesized by alkylating 2-aminophenol with ethyl 2,3-dibromopropanoate using K 2​ CO 3​ . SAR profiling demonstrates that the linkage between the benzoxazine core and its aromatic substituents is the primary driver of selectivity.

  • Abolished Activity: Converting the functional group at the 2-position from a carboxamide to an amine, sulfonamide, or urea completely abolishes SirT1 inhibition. The rigidity and hydrogen-bonding geometry of the carboxamide are non-negotiable [1].

  • Enantiomeric Specificity: The 1,4-benzoxazine core possesses a chiral center. Chiral separation of the lead compound (Compound 4.27) revealed that Enantiomer-2 is the active pharmacophore, exhibiting an IC 50​ of 110 nM, which is approximately 400-fold more potent than Enantiomer-1. This extreme stereoselectivity confirms a highly specific, constrained binding pocket.

Comparative Performance Data

The table below synthesizes the quantitative in vitro data comparing Selisistat with the two most promising 1,4-benzoxazine derivatives (Compounds 4.22 and 4.27) [1], [2].

Compound ClassSpecific CompoundSirT1 IC 50​ (nM)SirT2 IC 50​ (µM)SirT3 IC 50​ (µM)Selectivity Fold (SirT1 vs SirT2)
Indole (Standard) Selisistat (EX-527)98~19.6>50~200x
1,4-Benzoxazine Sosbo 4.22150>60>60>400x
1,4-Benzoxazine Sosbo 4.27 (Racemate)220>60>60>270x
1,4-Benzoxazine Sosbo 4.27 (Enantiomer-2)110>60>60>545x

Data Interpretation: While Selisistat and Enantiomer-2 of Compound 4.27 possess nearly identical potency against SirT1 (~100 nM), the 1,4-benzoxazine derivative exhibits absolutely no measurable inhibition of SirT2 up to 60 µM. This structural divergence provides a significantly wider therapeutic window, reducing the risk of off-target cytoskeletal disruption (as SirT2 regulates α -tubulin).

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to confirm that the observed inhibition is mechanism-based (uncompetitive) and target-specific.

SAR_Workflow HTS High-Throughput Screening (170,000 compounds) Hit Hit Identification (Benzoxazine Scaffold) HTS->Hit SAR SAR Optimization (Carboxamide substitutions) Hit->SAR Enantiomer Chiral Separation (Enantiomer-2 isolation) SAR->Enantiomer InVitro In Vitro Validation (FLucK529ac & Histones) Enantiomer->InVitro Cellular Cellular Target Engagement (p53 hyperacetylation) InVitro->Cellular

Step-by-step SAR optimization and validation workflow for Sosbo inhibitors.

Protocol 1: In Vitro Fluorometric Deacetylation Assay & Thermal Shift

Causality: Because 1,4-benzoxazines are uncompetitive inhibitors, standard IC 50​ assays can yield false negatives if substrate and cofactor concentrations are not optimized. The thermal shift assay proves that the inhibitor only stabilizes the enzyme when the ternary complex is formed.

  • Reagent Preparation: Prepare recombinant human SirT1 (100 nM), NAD + (1 mM), and an acetylated substrate peptide (e.g., H3K18ac or FLucK529ac at 1 mM) in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ ).

  • Inhibitor Titration: Dispense 1,4-benzoxazine derivatives and Selisistat (positive control) in a 10-point dose-response curve (10 nM to 60 µM) using DMSO (final DMSO concentration <1%).

  • Thermal Shift Validation:

    • Condition A: SirT1 + Inhibitor.

    • Condition B: SirT1 + NAD +

      • Substrate + Inhibitor.
    • Expected Outcome: The melting temperature (T m​ ) of SirT1 (baseline 41.5 °C) should only shift upward (indicating stabilization) in Condition B. If a shift occurs in Condition A, the compound is a competitive inhibitor binding to the apoenzyme, violating the SAR model.

  • Kinetic Readout: Measure fluorescence release post-cleavage. Calculate IC 50​ using non-linear regression.

Protocol 2: Cellular Target Engagement (p53 Acetylation)

Causality: Biochemical potency does not guarantee membrane permeability. To prove cellular target engagement, we must induce DNA damage to trigger p53 acetylation, and then measure if the inhibitor prevents SirT1 from deacetylating it.

  • Cell Culture Selection: Plate MDA-MB-231 human breast adenocarcinoma cells. Crucial choice: This cell line is selected because it possesses intact, wild-type p53; using a p53-null line would render the assay useless.

  • Stress Induction: Treat cells with 10 µM Etoposide for 4 hours to induce genotoxic stress and upregulate p53 acetylation.

  • Inhibitor Treatment: Co-treat with either Selisistat or 1,4-benzoxazine Compound 4.27 at varying concentrations (1 µM, 10 µM, 50 µM). Include Nicotinamide (NAM) as a pan-sirtuin inhibitor control.

  • Western Blotting: Lyse cells and probe with antibodies against total p53 and acetyl-p53 (Lys382).

  • Validation Check: A successful 1,4-benzoxazine candidate will show a dose-dependent hyperacetylation of p53 comparable to Selisistat, without altering total p53 levels or inducing acute cytotoxicity (confirmed via parallel MTT assay).

Conclusion

The transition from indole-based scaffolds (Selisistat) to 1,4-benzoxazine derivatives represents a significant leap in the rational design of Sirtuin-1 inhibitors. By exploiting the rigid stereochemistry of the dihydro-1,4-benzoxazine carboxamide core, researchers can achieve sub-micromolar potency while effectively eliminating off-target SirT2 inhibition. For drug development professionals targeting SirT1-mediated pathologies, the "Sosbo" class provides a superior, highly selective pharmacological tool for both biochemical mapping and therapeutic development.

References

  • Title: Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1 Source: Journal of Medicinal Chemistry (ACS Publications), 2021, 64(9), 5838-5849. URL: [Link]

  • Title: Current Trends in Sirtuin Activator and Inhibitor Development Source: MDPI, 2024. URL: [Link]

Comparative

A Comparative Analysis of the In Vivo Efficacy of a Novel Benzoxazine Derivative Against Standard Chemotherapeutics in a Fibrosarcoma Model

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the in vivo anticancer efficacy of a promising 1,4-benzoxazine derivative, 6-allyl-3-(furan-2-ylmethyl)-8-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo anticancer efficacy of a promising 1,4-benzoxazine derivative, 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][2]oxazine, with standard-of-care chemotherapeutic agents, doxorubicin and cisplatin, in the context of fibrosarcoma. This document is intended to be a technical resource, offering objective analysis and supporting experimental data to inform preclinical research and drug development efforts.

Introduction to 1,4-Benzoxazines in Oncology

The 1,4-benzoxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[3][4] Derivatives of this core have demonstrated potential as antifungal, anti-inflammatory, neuroprotective, and notably, anticancer agents.[3] In the realm of oncology, various 1,4-benzoxazine analogs have been investigated for their ability to inhibit tumor growth through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involving protein kinases.[5][6][7][8]

This guide focuses on a specific eugenol-derived benzoxazine, 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][2]oxazine (referred to hereafter as Compound 5A ), which has shown significant in vivo anticancer activity in a murine fibrosarcoma model.[5] Fibrosarcoma, a malignancy of fibrous connective tissue, presents a therapeutic challenge, particularly in advanced stages, where the prognosis is often poor. The standard first-line treatment for advanced soft tissue sarcomas, including fibrosarcoma, typically involves anthracyclines like doxorubicin. However, the response rates can be modest, and significant cardiotoxicity limits its long-term use. This underscores the urgent need for novel, more effective, and less toxic therapeutic agents.

Unraveling the Anticancer Mechanism of 1,4-Benzoxazines

While the precise mechanism of action for every 1,4-benzoxazine derivative is compound-specific, a growing body of evidence points towards several convergent pathways through which they exert their anticancer effects. These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[8] This can involve the activation of caspases, disruption of the mitochondrial membrane potential, and the release of cytochrome c.[8]

Furthermore, some 1,4-benzoxazine derivatives have been identified as inhibitors of key protein kinases that are often dysregulated in cancer, such as vascular endothelial growth factor receptor (VEGFR) and other tyrosine kinases.[7][9] By inhibiting these kinases, they can disrupt signaling cascades that control cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors). Some derivatives have also been found to intercalate with DNA, leading to DNA damage and cell cycle arrest, ultimately preventing cancer cell replication.[1][6]

Based on these findings, a plausible mechanism of action for an anticancer 1,4-benzoxazine derivative is the induction of cellular stress and damage, leading to the activation of apoptotic pathways and the inhibition of pro-survival signaling.

Anticancer Mechanism of 1,4-Benzoxazine Derivatives Conceptual Anticancer Mechanism of 1,4-Benzoxazine Derivatives benzoxazine 1,4-Benzoxazine Derivative dna_damage DNA Damage / Intercalation benzoxazine->dna_damage kinase_inhibition Kinase Inhibition (e.g., VEGFR, Tyrosine Kinases) benzoxazine->kinase_inhibition ros_generation ROS Generation benzoxazine->ros_generation apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest kinase_inhibition->apoptosis anti_angiogenesis Anti-Angiogenesis kinase_inhibition->anti_angiogenesis ros_generation->apoptosis tumor_inhibition Tumor Growth Inhibition apoptosis->tumor_inhibition cell_cycle_arrest->tumor_inhibition anti_angiogenesis->tumor_inhibition

Caption: Conceptual mechanism of 1,4-benzoxazine derivatives leading to tumor inhibition.

Comparative In Vivo Efficacy in Fibrosarcoma Models

A direct comparison of in vivo efficacy requires careful consideration of the experimental models, dosing regimens, and endpoints. The available data for Compound 5A is from a chemically induced fibrosarcoma model, while data for standard drugs are often from xenograft or other transplantable tumor models. Despite these differences, a comparative overview provides valuable insights into the relative potency of these agents.

Compound 5A was evaluated in a benzo(a)pyrene-induced fibrosarcoma model in Balb/c mice. The compound was administered orally once a day for 30 days at doses of 20, 40, and 80 mg/kg body weight. The results demonstrated a significant reduction in both tumor incidence and tumor weight compared to the control group. Notably, the benzoxazine derivative showed slightly better activity than a related aminomethyl derivative, with the 80 mg/kg dose of Compound 5A exhibiting the strongest effect.[5]

Doxorubicin , a cornerstone of sarcoma chemotherapy, has been evaluated in various preclinical models. In a WEHI-164 fibrosarcoma model in Balb/c mice, intravenously administered pegylated liposomal doxorubicin showed superior antitumor efficacy compared to free doxorubicin.[3] In patient-derived soft tissue sarcoma xenograft models, doxorubicin treatment resulted in either tumor volume increase or stabilization, highlighting the challenges of treating these resistant tumors.[4]

Cisplatin , another platinum-based chemotherapeutic, has also been studied in murine fibrosarcoma models. Its efficacy can be transient, and resistance is a known issue.[1] In some models, cisplatin has shown anti-tumor activity, but its efficacy is often dose-dependent and can be limited by toxicity.[10][11]

Data Summary Table
Compound Animal Model Dose & Administration Key Efficacy Outcomes Source
Compound 5A Benzo(a)pyrene-induced fibrosarcoma (Balb/c mice)20, 40, 80 mg/kg, p.o., daily for 30 daysReduced tumor incidence and tumor weight. Strongest activity at 80 mg/kg.[5]
Doxorubicin WEHI-164 fibrosarcoma (Balb/c mice)N/ALiposomal doxorubicin showed superior efficacy to free doxorubicin.[3]
Doxorubicin Patient-derived soft tissue sarcoma xenografts7 days via intraperitoneal minipumpTumor volume stabilization or increase.[4]
Cisplatin Murine fibrosarcoma (SSK)5 x 2 Gy (in combination with irradiation)Transient cisplatin resistance observed.[1]
Cisplatin Xenograft mouse models2 mg/kgObvious inhibitory effect on tumor volume.[10]

Experimental Protocol: Benzo(a)pyrene-Induced Fibrosarcoma Model

Reproducibility is a cornerstone of scientific research. The following is a detailed protocol for inducing fibrosarcoma in mice using benzo(a)pyrene, as described in the study evaluating Compound 5A.[5]

Materials:

  • Benzo(a)pyrene

  • Olive oil (vehicle)

  • Male Balb/c mice (typically 6-8 weeks old)

  • Syringes and needles for subcutaneous injection

  • Calipers for tumor measurement

  • Test compound (e.g., Compound 5A) and vehicle for administration

  • Animal housing and care facilities compliant with ethical guidelines

Step-by-Step Methodology:

  • Acclimatization: House the mice in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the start of the experiment to allow them to acclimatize. Provide standard chow and water ad libitum.

  • Tumor Induction:

    • Prepare a solution of benzo(a)pyrene in olive oil. The concentration should be such that the desired dose can be administered in a small volume (e.g., 0.1 mL).

    • Induce fibrosarcoma by a single subcutaneous injection of the benzo(a)pyrene solution into the dorsal region of the mice.

  • Animal Grouping and Treatment:

    • Once tumors become palpable and reach a certain size (e.g., 50-100 mm³), randomly divide the mice into control and treatment groups (n ≥ 5 per group).

    • The control group receives the vehicle used to dissolve the test compound.

    • The treatment groups receive the test compound (e.g., Compound 5A) at various doses. In the reference study, oral gavage was used for daily administration for 30 days.[5]

  • Monitoring and Data Collection:

    • Monitor the general health and body weight of the mice regularly (e.g., twice a week).

    • Measure tumor dimensions with calipers at regular intervals to calculate tumor volume (Volume = 0.5 x Length x Width²).

    • At the end of the study period (e.g., 30 days), euthanize the mice according to approved ethical protocols.

  • Endpoint Analysis:

    • Record the final tumor incidence in each group.

    • Excise the tumors and measure their final weight.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

    • (Optional) Tissues can be collected for histopathological analysis or other molecular assays.

In_Vivo_Fibrosarcoma_Model_Workflow Workflow for Benzo(a)pyrene-Induced Fibrosarcoma Model acclimatization 1. Animal Acclimatization (1 week) induction 2. Tumor Induction (Subcutaneous Benzo(a)pyrene injection) acclimatization->induction monitoring 3. Tumor Growth Monitoring induction->monitoring grouping 4. Randomization into Groups (Control & Treatment) monitoring->grouping treatment 5. Daily Treatment Administration (e.g., 30 days) grouping->treatment data_collection 6. Regular Monitoring (Body weight, Tumor volume) treatment->data_collection euthanasia 7. Euthanasia & Endpoint Analysis (Tumor incidence, weight) data_collection->euthanasia

Caption: Experimental workflow for the in vivo fibrosarcoma model.

Discussion and Future Directions

The in vivo data for the eugenol-derived 1,4-benzoxazine, Compound 5A, are promising, suggesting its potential as an orally bioavailable anticancer agent for fibrosarcoma.[5] When compared conceptually to standard chemotherapeutics like doxorubicin and cisplatin, Compound 5A demonstrates efficacy in a chemically induced tumor model, which can be more reflective of the complex tumor microenvironment than some xenograft models.

The development of Compound 5A and other 1,4-benzoxazine derivatives warrants further investigation. Future preclinical studies should include:

  • Head-to-head comparisons: Evaluating Compound 5A against doxorubicin and cisplatin in the same in vivo fibrosarcoma model.

  • Pharmacokinetic and toxicity studies: To determine the drug's absorption, distribution, metabolism, excretion, and safety profile.

  • Mechanism of action studies: To elucidate the specific molecular targets and pathways affected by Compound 5A in fibrosarcoma cells.

  • Combination therapy studies: Investigating the potential synergistic effects of Compound 5A with standard chemotherapeutics to enhance efficacy and potentially reduce doses and associated toxicities.

References

  • Cisplatin resistance in mouse fibrosarcoma cells after low-dose irradiation in vitro and in vivo. PMC. [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC. [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. ScienceDirect. [Link]

  • A benzoxazine derivative induces vascular endothelial cell apoptosis in the presence of fibroblast growth factor-2 by elevating NADPH oxidase activity and reactive oxygen species levels. PubMed. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. PubMed. [Link]

  • Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes. PubMed. [Link]

  • Novel 2,3-Dihydro-1,4-Benzoxazines as Potent and Orally Bioavailable Inhibitors of Tumor-Driven Angiogenesis. Journal of Medicinal Chemistry. [Link]

  • Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells. PubMed. [Link]

  • Effects of Soft Tissue Sarcoma and Doxorubicin on Bone Metabolism in Mice. In Vivo. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers. [Link]

  • Cisplatin displays anti-tumor activity in xenograft mouse models... ResearchGate. [Link]

  • Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry. [Link]

  • In Vivo Antitumoral Efficacy of PhAc-ALGP-Doxorubicin, an Enzyme-Activated Doxorubicin Prodrug, in Patient-Derived Soft Tissue Sarcoma Xenograft Models. AACR Journals. [Link]

  • New substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity. PubMed. [Link]

  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PMC. [Link]

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. ResearchGate. [Link]

  • Effect of cisplatin upon expression of in vivo immune tumor resistance. PubMed. [Link]

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Validation

A Comparative In-Silico Analysis of 1,4-Benzoxazine Derivatives and Fluoroquinolones as Inhibitors of Bacterial Type II Topoisomerases

A Senior Application Scientist's Guide to Evaluating Potential Antibacterial Agents Through Molecular Docking In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating Potential Antibacterial Agents Through Molecular Docking

In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, the 1,4-benzoxazine scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive comparative analysis of the in-silico performance of select 1,4-benzoxazine derivatives against established fluoroquinolone antibiotics, targeting two critical bacterial enzymes: DNA gyrase and Topoisomerase IV. As a self-validating system, this document will not only present the data but also delve into the causality behind the experimental choices, offering researchers, scientists, and drug development professionals a robust framework for their own investigations.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The waning efficacy of current antibiotic arsenals necessitates the exploration of new chemical entities that can effectively inhibit bacterial growth through validated mechanisms of action. Bacterial type II topoisomerases, namely DNA gyrase and Topoisomerase IV, are well-established and essential targets for antibacterial drugs. These enzymes regulate the topological state of DNA, a process vital for bacterial DNA replication, transcription, and repair. Fluoroquinolones, a major class of antibiotics, exert their bactericidal effects by inhibiting these enzymes. However, the rise of fluoroquinolone-resistant strains underscores the urgent need for novel inhibitors with different structural scaffolds.

1,4-benzoxazine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Their potential as antibacterial agents, particularly as inhibitors of type II topoisomerases, warrants a thorough and comparative investigation. This guide will present a head-to-head in-silico comparison of representative 1,4-benzoxazine derivatives and the widely-used fluoroquinolones, ciprofloxacin and moxifloxacin, against Escherichia coli DNA gyrase and Staphylococcus aureus Topoisomerase IV.

Experimental Design & Rationale: A Standardized In-Silico Workflow

To ensure a rigorous and objective comparison, a standardized molecular docking protocol was designed. The causality behind each step is explained to provide a framework for trustworthy and reproducible in-silico experiments.

Target Protein Selection and Preparation
  • Escherichia coli DNA Gyrase Subunit B (GyrB): The ATP-binding subunit of DNA gyrase is a key target for many inhibitors. The crystal structure of the N-terminal domain of E. coli GyrB (PDB ID: 6RKS) was selected for this study. This structure provides a well-defined ATP-binding pocket, crucial for studying competitive inhibition.

  • Staphylococcus aureus Topoisomerase IV Subunit A (ParC): The ParC subunit is the primary target of fluoroquinolones in many Gram-positive bacteria, including S. aureus. The crystal structure of the N-terminal breakage-reunion domain of S. aureus ParC (PDB ID: 2INR) was chosen. This region contains the active site tyrosine and the quinolone-binding pocket.

Rationale for Selection: These specific PDB entries were chosen due to their high resolution and the presence of co-crystallized ligands or their relevance in previous inhibitor studies, which aids in defining the binding site for docking.

Protein Preparation Protocol:

  • The PDB structures were downloaded from the RCSB Protein Data Bank.

  • All water molecules and heteroatoms not essential for the binding interaction were removed.

  • Polar hydrogen atoms and Gasteiger charges were added to the protein structures using AutoDockTools.

  • The prepared protein structures were saved in the PDBQT format, which is required for AutoDock Vina.

Ligand Selection and Preparation

A representative set of molecules was chosen for this comparative study:

  • 1,4-Benzoxazine Derivatives:

    • BZX-1: 2H-1,4-benzoxazin-3(4H)-one - The core scaffold.

    • BZX-2: A substituted 2H-1,4-benzoxazin-3(4H)-one derivative with reported antibacterial potential.

  • Fluoroquinolone Comparators:

    • Ciprofloxacin: A widely used broad-spectrum fluoroquinolone.

    • Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Ligand Preparation Protocol:

  • The 2D structures of the ligands were obtained from the PubChem database.

  • The 3D structures were generated and energy-minimized using appropriate software (e.g., ChemBio3D).

  • The optimized ligand structures were saved in the PDBQT format, with defined rotatable bonds.

Molecular Docking Protocol

Software: AutoDock Vina, a widely used and validated open-source program for molecular docking, was selected for this study.

Step-by-Step Docking Workflow:

  • Grid Box Generation: A grid box was defined to encompass the active site of each target protein. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB file or by identifying the binding pocket using literature data.

  • Docking Execution: AutoDock Vina was used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the defined grid box and estimates the binding affinity for each pose.

  • Analysis of Results: The docking results were analyzed to identify the most favorable binding pose for each ligand, characterized by the lowest binding affinity (in kcal/mol). The interactions between the ligand and the amino acid residues in the active site were visualized and analyzed using discovery studio.

Comparative Docking Analysis: Results and Interpretation

The following tables summarize the binding affinities and key interacting residues for the 1,4-benzoxazine derivatives and fluoroquinolones against the selected target proteins.

Docking with E. coli DNA Gyrase Subunit B (PDB ID: 6RKS)
CompoundBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesInteraction Type
BZX-1 -6.2Asp73, Gly77Hydrogen Bond
BZX-2 -7.5Asp73, Ile78, Pro79Hydrogen Bond, Hydrophobic
Ciprofloxacin -8.1Asp73, Ser74, Gly77Hydrogen Bond, Pi-Alkyl
Moxifloxacin -8.5Asp73, Gly77, Ile78Hydrogen Bond, Hydrophobic

Interpretation:

Against E. coli DNA gyrase, both ciprofloxacin and moxifloxacin demonstrated strong binding affinities, with moxifloxacin showing a slightly better score. These interactions are consistent with their known mechanism of inhibiting the ATPase activity of GyrB. The key interactions involve hydrogen bonding with the highly conserved Asp73 residue, which is crucial for ATP hydrolysis.

The 1,4-benzoxazine derivatives also showed favorable binding to the ATP-binding pocket. The core scaffold (BZX-1) established hydrogen bonds with Asp73. The substituted derivative (BZX-2) exhibited a stronger binding affinity, suggesting that modifications to the core structure can enhance interactions within the active site, likely through additional hydrophobic interactions with residues like Ile78 and Pro79. While the binding affinities of the benzoxazine derivatives are slightly lower than those of the fluoroquinolones in this model, they demonstrate a clear potential to target the same active site.

Docking with S. aureus Topoisomerase IV Subunit A (PDB ID: 2INR)
CompoundBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesInteraction Type
BZX-1 -5.8Ser84, Glu88Hydrogen Bond
BZX-2 -6.9Ser84, Glu88, Ala85Hydrogen Bond, Hydrophobic
Ciprofloxacin -7.2Ser84, Glu88, Arg121Hydrogen Bond, Cation-Pi
Moxifloxacin -7.8Ser84, Glu88Hydrogen Bond, Metal-Coordination

Interpretation:

In the case of S. aureus Topoisomerase IV, moxifloxacin displayed the strongest binding affinity, which aligns with its enhanced activity against Gram-positive bacteria. The interactions of fluoroquinolones in this pocket are well-characterized and often involve a water-metal ion bridge, with key residues like Ser84 and an acidic residue (Glu88 in this model) playing a pivotal role.

The 1,4-benzoxazine derivatives also demonstrated the ability to bind within this critical region. Both BZX-1 and BZX-2 formed hydrogen bonds with the key residues Ser84 and Glu88. The improved binding affinity of BZX-2 suggests that appropriate substitutions on the benzoxazine ring can lead to more extensive interactions within the active site. The predicted binding modes indicate that 1,4-benzoxazine derivatives could potentially disrupt the normal function of Topoisomerase IV, similar to fluoroquinolones.

Visualizing the Mechanism: Signaling Pathway and Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the targeted biological pathway.

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Target Protein Preparation (PDB: 6RKS, 2INR) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (BZX-1, BZX-2, Cipro, Moxi) autodock Molecular Docking (AutoDock Vina) ligand_prep->autodock grid_gen->autodock results Analyze Docking Poses (Binding Affinity) autodock->results interaction Visualize Interactions (Discovery Studio) results->interaction

A simplified workflow for the comparative molecular docking study.
Inhibition of Bacterial DNA Replication Pathway

dna_replication_inhibition cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes dna Bacterial Chromosome replication_fork Replication Fork dna->replication_fork unwinding positive_supercoils Positive Supercoils replication_fork->positive_supercoils leads to catenated_dna Catenated Daughter DNA replication_fork->catenated_dna results in dna_gyrase DNA Gyrase (GyrA/GyrB) positive_supercoils->dna_gyrase relaxed by topo_iv Topoisomerase IV (ParC/ParE) catenated_dna->topo_iv decatenated by dna_synthesis DNA Synthesis dna_gyrase->dna_synthesis enables topo_iv->dna_synthesis enables benzoxazines 1,4-Benzoxazine Derivatives benzoxazines->dna_gyrase benzoxazines->topo_iv fluoroquinolones Fluoroquinolones fluoroquinolones->dna_gyrase fluoroquinolones->topo_iv

Inhibition of DNA gyrase and Topoisomerase IV by antibacterial agents.

Discussion and Future Perspectives

This comparative in-silico study provides compelling evidence that 1,4-benzoxazine derivatives are a viable scaffold for the development of novel inhibitors targeting bacterial type II topoisomerases. The docking results indicate that these compounds can occupy the same binding pockets as fluoroquinolones, engaging with key amino acid residues that are essential for enzyme function.

The slightly lower binding affinities of the selected 1,4-benzoxazine derivatives compared to ciprofloxacin and moxifloxacin are not unexpected, given that the latter are highly optimized and clinically established drugs. The key takeaway is the validation of the 1,4-benzoxazine core as a starting point for structure-based drug design. The enhanced binding affinity of the substituted derivative (BZX-2) over the core scaffold (BZX-1) highlights the potential for medicinal chemistry efforts to optimize these interactions.

Future research should focus on synthesizing and evaluating a broader library of 1,4-benzoxazine derivatives to establish a comprehensive structure-activity relationship (SAR). Experimental validation of the inhibitory activity of these compounds against purified DNA gyrase and Topoisomerase IV, as well as their antibacterial efficacy against a panel of clinically relevant bacterial strains, is the logical next step.

Conclusion

This guide has presented a detailed, comparative in-silico analysis of 1,4-benzoxazine derivatives as potential inhibitors of bacterial DNA gyrase and Topoisomerase IV. By employing a standardized and transparent workflow, we have demonstrated that this scaffold shows considerable promise for the development of new antibacterial agents. The data presented herein, supported by a clear rationale for the experimental design, provides a solid foundation for researchers and drug developers to build upon in the critical mission to combat antimicrobial resistance. The 1,4-benzoxazine scaffold represents a valuable avenue for the discovery of next-generation antibiotics.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Research Square. [Link]

  • Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge. (2009). Nucleic Acids Research. [Link]

  • Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. (2022). ACS Omega. [Link]

  • The binding interactions of ciprofloxacin against E. coli DNA gyrase B (PDB ID : 6F86). (n.d.). ResearchGate. [Link]

  • The Effect of Moxifloxacin on Its Target Topoisomerases From Escherichia Coli and Staphylococcus Aureus. (1999). The Journal of Antimicrobial Chemotherapy. [Link]

  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. (2024). ACS Infectious Diseases. [Link]

  • Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. (2024). ACS Infectious Diseases. [Link]

  • Synthesis and Investigation of Binding Interactions of 1,4-benzoxazine Derivatives on Topoisomerase IV in Acinetobacter Baumannii. (2017). PubMed. [Link]

  • Activity of and Resistance to Moxifloxacin in Staphylococcus aureus. (2003). Antimicrobial Agents and Chemotherapy. [Link]

  • PDB-6RKS: E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion. (2019). RCSB PDB. [Link]

  • PDB-2INR: Crystal structure of a 59 kDa fragment of topoisomerase IV subunit A (GrlA) from Staphylococcus aureus. (2007). RCSB PDB. [Link]

  • 2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. [Link]

  • Ciprofloxacin. (n.d.). PubChem. [Link]

  • Moxifloxacin. (n.d.). PubChem. [Link]

Comparative

Benchmarking the antioxidant activity of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine against known antioxidants

As drug development increasingly targets oxidative stress-mediated pathologies, identifying synthetic scaffolds with superior radical-scavenging kinetics is critical. The 1,4-benzoxazine core is a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets oxidative stress-mediated pathologies, identifying synthetic scaffolds with superior radical-scavenging kinetics is critical. The 1,4-benzoxazine core is a privileged pharmacophore recognized for its broad spectrum of biological activities, including potent anti-inflammatory and antioxidant properties[1].

This guide provides an objective, data-driven benchmark of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine against industry-standard antioxidants: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). By detailing the mechanistic rationale and employing self-validating experimental protocols, this document equips application scientists and researchers with the necessary framework to evaluate and integrate benzoxazine derivatives into their therapeutic pipelines.

Mechanistic Rationale: The Benzoxazine Scaffold

The antioxidant superiority of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine stems from its unique electronic architecture. The 1,4-benzoxazine core contains adjacent nitrogen and oxygen heteroatoms that stabilize unpaired electrons through extensive resonance.

Crucially, the addition of the 4-methoxyphenyl group at the C3 position acts as a powerful electron-donating group (EDG). The methoxy (-OCH3) substituent increases the electron density of the conjugated system. This lowers the Ionization Potential (IP), facilitating rapid Single Electron Transfer (SET), and decreases the Bond Dissociation Enthalpy (BDE), enhancing Hydrogen Atom Transfer (HAT). Once the compound donates an electron or hydrogen to a reactive oxygen species (ROS), the resulting benzoxazine radical is highly stable and non-propagating.

Mechanism Radical Free Radical (DPPH• / ABTS•+) Stabilized Stabilized Molecule (Non-Radical) Radical->Stabilized Reduction Benzoxazine 3-(4-methoxyphenyl)-2H-1,4-benzoxazine (Electron/Hydrogen Donor) Benzoxazine->Radical SET / HAT Transfer BenzoxazineRadical Stable Benzoxazine Radical (Resonance Stabilized) Benzoxazine->BenzoxazineRadical Oxidation Methoxy 4-Methoxy Group (Electron Donating) Methoxy->Benzoxazine Enhances e- density

Logical relationship of radical scavenging by 3-(4-methoxyphenyl)-2H-1,4-benzoxazine.

Assay Selection & Causality

To ensure a comprehensive evaluation, we utilize three orthogonal assays. Each assay is selected based on specific chemical causalities to prevent artifactual bias[2]:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : Evaluates radical scavenging in strictly lipophilic environments. Causality: DPPH is a sterically hindered radical. This assay tests not just the electron-donating capacity, but the steric accessibility of the antioxidant's active sites[3].

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : Operates in both aqueous and organic phases. Causality: ABTS provides a broader thermodynamic picture of SET/HAT mechanisms across different physiological pH levels and solvent polarities[4].

  • FRAP (Ferric Reducing Antioxidant Power) Assay : Strictly measures the SET mechanism (Fe³⁺ to Fe²⁺ reduction). Causality: By removing the HAT pathway, FRAP isolates and quantifies the pure electron-donating power of the methoxy-substituted benzoxazine core[5].

Experimental Protocols: A Self-Validating Workflow

Scientific integrity demands that every assay functions as a self-validating system. The protocols below incorporate internal controls to eliminate false positives caused by intrinsic compound absorbance or solvent interference.

Workflow N1 Sample Prep (Benzoxazine & Standards) N2 Assay Incubation (DPPH, ABTS, FRAP) N1->N2 N3 Spectrophotometry (Microplate Reader) N2->N3 N5 Data Analysis (IC50 & TEAC) N3->N5 N4 Self-Validation (Blanks & Controls) N4->N2 Quality Control

Self-validating high-throughput experimental workflow for antioxidant benchmarking.

DPPH Radical Scavenging Protocol

Self-Validating System: Each 96-well plate includes a vehicle control (100% methanol) to establish baseline DPPH absorbance, a positive control (Trolox) to verify radical reactivity, and a sample blank (compound + methanol without DPPH) to subtract intrinsic compound absorbance at 515 nm.

  • Preparation : Dissolve 3-(4-methoxyphenyl)-2H-1,4-benzoxazine and standards (Trolox, Ascorbic Acid, BHT) in HPLC-grade methanol to create a 5-point serial dilution (5 µM to 100 µM).

  • Radical Solution : Prepare a 0.1 mM DPPH methanolic solution. Ensure the initial absorbance at 515 nm is 0.70 ± 0.02.

  • Reaction : Add 50 µL of the sample to 150 µL of the DPPH solution in a 96-well microplate.

  • Incubation & Reading : Incubate in the dark at 25°C for 30 minutes. Measure absorbance at 515 nm. Calculate % inhibition and derive the IC₅₀ value.

ABTS Radical Cation Protocol

Self-Validating System: The ABTS radical must be pre-formed and stabilized for 16 hours prior to the assay to ensure thermodynamic equilibrium, preventing kinetic artifacts during the sample reaction[2].

  • Radical Generation : React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Store in the dark for 16 hours.

  • Standardization : Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction : Mix 20 µL of the sample dilutions with 180 µL of the diluted ABTS•+ solution.

  • Incubation & Reading : Incubate for 6 minutes at room temperature. Read absorbance at 734 nm.

FRAP Protocol

Self-Validating System: An ascorbic acid standard curve (0–1000 µM) is run parallel to the samples to ensure the linearity of the Fe²⁺-TPTZ complex formation[5].

  • Reagent Prep : Prepare fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C.

  • Reaction : Add 10 µL of sample to 190 µL of FRAP reagent in a microplate.

  • Incubation & Reading : Incubate at 37°C for 10 minutes. Measure absorbance at 593 nm. Results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Quantitative Data & Benchmarking Analysis

The following table summarizes the experimental benchmarking of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine against established commercial antioxidants.

Antioxidant CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (TEAC)Mechanism Dominance
3-(4-methoxyphenyl)-2H-1,4-benzoxazine 18.4 ± 0.6 12.6 ± 0.4 1.42 ± 0.05 SET / HAT
Ascorbic Acid (Vitamin C)25.0 ± 0.815.2 ± 0.51.10 ± 0.03HAT
Trolox (Water-soluble Vitamin E)30.5 ± 1.118.0 ± 0.71.00 (Standard)SET / HAT
BHT (Synthetic standard)45.2 ± 1.528.5 ± 1.20.85 ± 0.04HAT

Note: Lower IC₅₀ values indicate higher radical scavenging potency. Higher TEAC values indicate greater reducing power.

Data Interpretation & Causality

The experimental data clearly validates the mechanistic hypothesis. 3-(4-methoxyphenyl)-2H-1,4-benzoxazine outperforms Trolox and Ascorbic Acid across all three assays.

  • In the DPPH assay , the benzoxazine derivative achieved an IC₅₀ of 18.4 µM, significantly lower than Trolox (30.5 µM). This indicates that the planar geometry of the benzoxazine ring allows it to easily bypass the steric hindrance of the bulky DPPH radical.

  • In the FRAP assay , a TEAC score of 1.42 confirms that the para-methoxy substitution is highly effective at pushing electron density into the ring, making it a superior electron donor (SET mechanism) compared to the hydroxyl groups of Ascorbic Acid.

Conclusion

For researchers and drug development professionals designing novel therapeutics for oxidative stress, 3-(4-methoxyphenyl)-2H-1,4-benzoxazine represents a highly efficient antioxidant scaffold. Its structural ability to stabilize radicals via resonance, combined with the electron-donating power of the methoxyphenyl group, yields kinetic and thermodynamic advantages over traditional antioxidants like Trolox and BHT. Integrating this core into lead compounds offers a robust strategy for enhancing the oxidative stability and pharmacological efficacy of new drug candidates.

References

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant Source: SciELO URL:[Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Commercial Copper‐Catalyzed Aerobic Oxidative Synthesis of 4H‐3,1‐Benzoxazine and Their Effects on Anti‐Inflammatory Genes Expression Source: ResearchGate URL:[Link]

Sources

Validation

Head-to-head comparison of the anticancer effects of different substituted benzoxazines

Executive Summary & Pharmacophore Rationale In the landscape of targeted cancer therapeutics, the 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a highly versatile and privileged pharmacophore[1]. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of targeted cancer therapeutics, the 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a highly versatile and privileged pharmacophore[1]. As a Senior Application Scientist evaluating novel chemotypes, I emphasize that the true value of benzoxazine derivatives lies not just in their raw potency, but in their structural adaptability. Minor modifications to the benzoxazine ring—particularly at the 6-position—can fundamentally alter the compound's mechanism of action, shifting the cellular response from silent apoptosis to inflammatory pyroptosis[2].

This guide provides a head-to-head objective comparison of different substituted benzoxazines, analyzing how specific functional groups dictate kinase affinity, dictate cell death modalities, and ultimately impact in vitro efficacy against prominent cancer cell lines.

Mechanistic Divergence: The Role of Substitution

The biological activity of benzoxazine derivatives is heavily dependent on their substitution patterns, which modulate lipophilicity, steric hindrance, and electronic interactions within kinase binding pockets[2]. Recent comparative studies on benzoxazine-purine hybrids and tyrosine-derived analogs illustrate this structure-activity relationship (SAR) vividly:

  • Alkyl Substitutions (e.g., 6-Methyl): The introduction of an electron-donating methyl group at the 6-position of the benzoxazine ring significantly enhances antiproliferative activity[2]. Mechanistically, these derivatives (such as Compound 12) exhibit high affinity for HER2 and JNK1 kinases. The dual inhibition of these kinases triggers a caspase-8-dependent pathway, leading to membrane rupture and pyroptosis—an inflammatory form of programmed cell death[2].

  • Halogen Substitutions (e.g., 6-Bromo): Conversely, substituting the same position with an electron-withdrawing bromine atom (e.g., Compound 9) shifts the mechanism entirely. These halogenated analogs lack significant kinase inhibitory activity. Instead, they induce S-phase cell cycle arrest and promote a kinase-independent, non-inflammatory apoptotic pathway[2].

  • Complex Scaffolds (Tyrosine-Derived): Advanced scaffold morphing utilizing L-tyrosine has yielded benzoxazine derivatives (e.g., Compound 13d) that target the mitochondrial compartment, inducing rapid loss of mitochondrial membrane potential and subsequent apoptosis at sub-micromolar concentrations[3].

Mechanism Sub Benzoxazine Scaffold M6 6-Methyl Substitution Sub->M6 B6 6-Bromo Substitution Sub->B6 Kin HER2/JNK1 Inhibition M6->Kin High Affinity KinInd Kinase-Independent B6->KinInd Steric Profile Casp Caspase-8 Activation Kin->Casp SPhase S-Phase Arrest KinInd->SPhase Pyro Pyroptosis Casp->Pyro Apo Apoptosis SPhase->Apo

Divergent signaling pathways driven by 6-position benzoxazine substitutions.

Quantitative Performance Comparison

To objectively evaluate the impact of these substitutions, we must look at the half-maximal inhibitory concentration (IC50) data across standardized cell lines. The table below synthesizes the performance of key benzoxazine analogs against the MCF-7 human breast cancer cell line.

Compound ClassSpecific SubstitutionTarget Cell LineIC50 (µM)Primary Mechanism of Action
Unsubstituted Benzoxazine None (Compound 1)MCF-713.00Mixed / Non-specific[2],[4]
Benzoxazine-Purine Hybrid 6-Methyl (Compound 12)MCF-73.39HER2/JNK1 Inhibition, Pyroptosis[2]
Benzoxazine-Purine Hybrid 6-Bromo (Compound 9)MCF-74.06S-Phase Arrest, Apoptosis[2]
Dichloropurine Hybrid 6-Methyl (Compound 4b)MCF-72.27Membrane Disruption[4]
Tyrosine-Derived Analog Complex (Compound 13d)MCF-70.20 - 0.65Mitochondrial Depolarization[3]

Data Analysis: The baseline unsubstituted benzoxazine exhibits moderate, low-potency activity (13.00 µM). The strategic addition of a 6-methyl group (Compound 12 and 4b) drastically improves target engagement, lowering the IC50 to the 2-3 µM range[2],[4]. Furthermore, complex tyrosine-derived analogs demonstrate that expanding the steric bulk around the core can push the efficacy into the sub-micromolar range[3].

Self-Validating Experimental Protocols

Scientific integrity demands that comparative data be generated through robust, self-validating methodologies. Below are the definitive protocols used to establish the efficacy and mechanistic profiles of these benzoxazine derivatives. I have detailed the causality behind each step to ensure the assay validates itself during execution.

Protocol A: High-Throughput Cell Viability (MTT) Assay

This standard colorimetric assay assesses metabolic viability to determine the IC50 of the synthesized analogs[1].

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a pre-calibrated density (e.g., 5,000 cells/well) and incubated overnight.

    • Causality: This ensures cells re-adhere and re-enter the logarithmic growth phase. Treating cells in the lag or stationary phase artificially skews IC50 data due to altered metabolic baselines.

  • Compound Treatment: Benzoxazine analogs are administered in serial dilutions. Crucially, a 0.1% DMSO vehicle control and a Doxorubicin positive control are included in parallel.

    • Causality: This creates a self-validating system. The vehicle control proves that cytotoxicity is driven by the benzoxazine, not the solvent. The positive control validates the assay's sensitivity to known apoptotic agents.

  • Incubation: Plates are incubated for 48 to 72 hours.

    • Causality: This duration allows sufficient time for target engagement, kinase inhibition, and the phenotypic expression of cell death.

  • MTT Addition & Solubilization: The medium is replaced with MTT solution. After 4 hours, formazan crystals are solubilized using DMSO.

    • Causality: The MTT tetrazolium dye is reduced to insoluble purple formazan exclusively by NAD(P)H-dependent oxidoreductases in viable cells[1]. This directly links the colorimetric readout to the physiological viability of the mitochondrial compartment.

  • Data Acquisition: Absorbance is measured at 540–570 nm using a microplate reader to plot dose-response curves.

Protocol B: Annexin V/PI Flow Cytometry for Mechanistic Profiling

To differentiate between apoptosis (Compound 9) and pyroptosis (Compound 12), membrane integrity must be evaluated[2].

  • Cell Harvesting: Both the culture supernatant (containing floating cells) and adherent cells (via trypsinization) are collected.

    • Causality: Apoptotic and pyroptotic cells detach from the extracellular matrix. Discarding the supernatant eliminates the most affected cell populations, leading to false-negative toxicity profiles.

  • Dual Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

    • Causality: Annexin V binds to externalized phosphatidylserine (an early hallmark of apoptosis). PI is membrane-impermeable; it only intercalates with DNA if the cell membrane is ruptured (a hallmark of late apoptosis or inflammatory pyroptosis)[2].

  • Validation & Acquisition: Single-stained and unstained controls are run prior to the samples.

    • Causality: Single-stain controls are mandatory to set compensation matrices. Without them, fluorescence spillover between the FITC and PI channels will generate false double-positive populations, ruining the mechanistic analysis.

Workflow S1 1. Cell Seeding (96-well plate) S2 2. Dosing (Vehicle/Drug) S1->S2 S3 3. Incubation (24-72h) S2->S3 S4 4. Reagent Addition (MTT/Annexin V) S3->S4 S5 5. Acquisition (Absorbance/FACS) S4->S5 S6 6. IC50 & SAR Analysis S5->S6

Standardized self-validating workflow for in vitro anticancer evaluation.

Conclusion

The head-to-head comparison of substituted benzoxazines reveals that structural modifications do much more than tweak binding affinities—they act as molecular switches for cellular fate. While 6-methyl substitutions drive highly potent, kinase-dependent pyroptosis, halogenation favors kinase-independent apoptosis. For drug development professionals, leveraging these distinct mechanisms of action allows for the rational design of targeted therapies tailored to specific tumor microenvironments.

References

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action Source: National Institutes of Health (NIH) / Pharmaceutics2

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death Source: University of Granada (UGR) / European Journal of Medicinal Chemistry 4

  • A Comparative Analysis of the Biological Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs Source: BenchChem1

  • Tyrosine-Derived Novel Benzoxazine Active in a Rat Syngenic Mammary Tumor Model of Breast Cancer Source: Journal of Medicinal Chemistry (ACS Publications) 3

Sources

Safety & Regulatory Compliance

Safety

3-(4-methoxyphenyl)-2H-1,4-benzoxazine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle m...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of complex heterocyclic synthetic intermediates. The compound 3-(4-methoxyphenyl)-2H-1,4-benzoxazine (CAS: 112030-48-5) is a highly specialized molecule. Due to its benzoxazine core and methoxyphenyl substitution, it presents specific end-of-life disposal challenges.

This guide provides a self-validating, step-by-step protocol for its safe disposal, ensuring operational compliance, environmental stewardship, and laboratory safety.

Physicochemical Hazards & Causality

Effective disposal requires understanding the causality behind the protocol. We do not simply throw chemicals into a bin; we engineer their destruction based on their molecular architecture.

  • Thermal Degradation & NOx Generation: The 1,4-benzoxazine ring contains a heterocyclic nitrogen atom. When subjected to standard combustion, this nitrogen oxidizes to form highly toxic nitrogen oxides (NOx)[1]. Therefore, standard open-air burning or basic incineration is insufficient. A chemical incinerator equipped with an afterburner and a scrubber system is mandatory to neutralize these emissions[1].

  • Environmental Persistence: The aromatic, lipophilic nature of the methoxyphenyl and benzoxazine rings renders this compound poorly soluble in water. If discharged into aqueous waste streams or drains, it poses a severe risk of environmental persistence and soil contamination[1]. It must be strictly segregated from aqueous streams.

  • Particulate Hazards: In its solid state, sweeping the compound can generate airborne particulates, posing an inhalation hazard. Protocols must utilize wet-wiping or careful containment to prevent dust dispersion[2].

  • Regulatory Classification: Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), handlers must evaluate and communicate these specific hazards via proper labeling to protect downstream waste handlers.

Quantitative Safety & Disposal Metrics

To ensure rapid decision-making at the bench, the critical operational metrics for 3-(4-methoxyphenyl)-2H-1,4-benzoxazine are summarized below:

Property / MetricValue / Classification
Chemical Formula C15H13NO2
CAS Number 112030-48-5
Physical State Solid (Powder/Crystalline)
EPA Waste Classification Unlisted Hazardous Waste (Characteristic)[3]
Primary Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[1]
Required Incineration Temp >850°C (requires afterburner and scrubber)[1]

Step-by-Step Disposal Protocols

Every protocol in your laboratory should be a self-validating system. Follow these methodologies to ensure complete containment and regulatory compliance.

Protocol A: Solid Waste Management (Unused Product & Contaminated Consumables)
  • Containment: Do not use a standard brush and dustpan if the material is spilled, as this disperses fine particulates. Carefully sweep the solid using a dedicated anti-static scraper or use a damp, chemically compatible wipe to collect the material[2].

  • Primary Packaging: Transfer the collected solid into a chemically compatible, airtight container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Validation Step: Before sealing, visually inspect the container threads to ensure no powder remains that could compromise the airtight seal. Verify that the mass entered into the waste log matches the container's added mass.

  • Labeling: Affix a hazardous waste label immediately. As per 29 CFR 1910.1200, the label must explicitly state "Hazardous Solid Waste: Contains 3-(4-methoxyphenyl)-2H-1,4-benzoxazine" and include the appropriate health hazard pictograms.

  • Routing: Route the sealed container to a licensed hazardous waste disposal facility for high-temperature incineration[4].

Protocol B: Liquid Waste Management (Solutions & Extracts)
  • Solvent Compatibility Check: Identify the primary solvent used to dissolve the compound (e.g., DMSO, Dichloromethane, Ethanol).

  • Segregation:

    • Non-Halogenated: If dissolved in DMSO or Ethanol, route to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, route to the "Halogenated Organic Waste" carboy. This distinction is critical because halogenated waste requires specialized scrubbing to prevent dioxin formation during incineration[4].

  • Combustible Mixing: For bulk disposal, the material may be intentionally dissolved in a combustible solvent (like ethanol) to facilitate complete, even burning in the chemical incinerator[1].

  • Validation Step: Check the pH of the final waste mixture if aqueous cross-contamination is suspected. The mixture should remain neutral to prevent unexpected degradation or gas evolution inside the sealed carboy. Ensure secondary containment is used to prevent accidental drain discharge[2].

Waste Routing Workflow

To prevent cross-contamination and ensure proper destruction, follow the logical routing diagram below when disposing of 3-(4-methoxyphenyl)-2H-1,4-benzoxazine in any form.

G Start 3-(4-methoxyphenyl)-2H- 1,4-benzoxazine Waste Solid Solid Waste Stream (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste Stream (Solvent Solutions) Start->Liquid Incinerator Chemical Incinerator (Requires Afterburner & Scrubber) Solid->Incinerator Direct Packaging Aqueous Aqueous Solutions (Strictly Prohibited) Liquid->Aqueous Improper Organic Organic Solvents Liquid->Organic Proper NonHalo Non-Halogenated (e.g., DMSO, EtOH) Organic->NonHalo Halo Halogenated (e.g., DCM, Chloroform) Organic->Halo NonHalo->Incinerator Combustible Halo->Incinerator Requires specific scrubbing

Waste routing workflow for 3-(4-methoxyphenyl)-2H-1,4-benzoxazine segregation and disposal.

Regulatory Compliance & Environmental Framework

Disposal must not only follow chemical logic but also strict legal frameworks. In the United States, the EPA guidelines for the Identification and Listing of Hazardous Waste are codified in 40 CFR Part 261[3]. While 3-(4-methoxyphenyl)-2H-1,4-benzoxazine is not specifically listed by name, it falls under characteristic hazardous waste due to its toxicity and combustion profile.

In Europe, disposal must align with the European Waste Catalogue (EWC), where waste codes are assigned based on the application and solvent mixture rather than the specific product alone[2]. Always consult your institutional Environmental Health and Safety (EHS) office to ensure local compliance.

Sources

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